molecular formula C10H12Cl2N2 B100747 1-Isoquinolin-1-ylmethanamine dihydrochloride CAS No. 19382-38-8

1-Isoquinolin-1-ylmethanamine dihydrochloride

Número de catálogo: B100747
Número CAS: 19382-38-8
Peso molecular: 231.12 g/mol
Clave InChI: NSZXYJPWXMGVFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Isoquinolin-1-ylmethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

isoquinolin-1-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZXYJPWXMGVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482062
Record name 1-isoquinolin-1-ylmethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19382-38-8
Record name 1-isoquinolin-1-ylmethanamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isoquinolin-1-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its rigid isoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system (CNS). While this compound is primarily utilized as a synthetic intermediate, the isoquinoline motif it contains is integral to numerous therapeutic agents, including those for neurological disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the pharmacological context of its derivatives. Detailed experimental protocols for the synthesis of isoquinoline precursors and for key biological assays relevant to its potential applications are also presented.

Chemical Properties and Structure

This compound is the salt form of 1-(aminomethyl)isoquinoline, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for its use in various chemical reactions and for potential biological screening.[1]

Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt

Property1-Isoquinolin-1-ylmethanamineThis compound
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₂Cl₂N₂
Molecular Weight 158.20 g/mol [2]231.12 g/mol [3]
Appearance -White to off-white powder[1]
CAS Number 40615-08-5[2]19382-38-8[3]
Purity -≥95% to ≥97%[1][3]
Storage Conditions -0-8 °C, under inert atmosphere[1][3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]-
logP (predicted) 2.5371[3]-
Hydrogen Bond Donors 1[3]-
Hydrogen Bond Acceptors 2[3]-
Rotatable Bonds 1[3]-

Synthesis

The synthesis of 1-Isoquinolin-1-ylmethanamine typically involves the construction of the isoquinoline core followed by the introduction or modification of a functional group at the 1-position to yield the aminomethyl substituent.

Synthesis of the Isoquinoline Core

Several classic organic reactions can be employed to synthesize the isoquinoline scaffold.[4]

  • Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4]

  • Bischler–Napieralski Reaction: A β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to produce a 3,4-dihydroisoquinoline, which can be subsequently aromatized.

  • Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline.

Introduction of the 1-Aminomethyl Group

A common strategy to introduce the aminomethyl group at the C1 position is through the reduction of an appropriate precursor, such as an oxime, nitrile, or amide derived from isoquinoline-1-carboxylic acid. A plausible synthetic route involves the catalytic reduction of isoquinoline-1-carbonitrile.

Experimental Protocol: Catalytic Reduction of Isoquinoline-1-carbonitrile

This protocol describes a general method for the reduction of a nitrile to a primary amine using a catalyst such as Raney Nickel or a palladium-based catalyst.

Materials:

  • Isoquinoline-1-carbonitrile

  • Anhydrous ethanol or methanol

  • Raney Nickel (slurry in water) or 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve isoquinoline-1-carbonitrile in anhydrous ethanol.

  • Carefully add the Raney Nickel slurry (washed with ethanol) or Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction (monitor by TLC or LC-MS).

  • Carefully vent the reaction vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter pad with ethanol.

  • To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Logical Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Pathway start Isoquinoline Precursor (e.g., from coal tar or synthesis) step1 Functionalization at C1 (e.g., to Isoquinoline-1-carbonitrile) start->step1 step2 Reduction of Nitrile (e.g., Catalytic Hydrogenation) step1->step2 step3 Formation of Dihydrochloride Salt (Treatment with HCl) step2->step3 end_product 1-Isoquinolin-1-ylmethanamine dihydrochloride step3->end_product

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential of Isoquinoline Derivatives

Dopamine Receptor Modulation

Derivatives of isoquinoline have been extensively studied as ligands for dopamine receptors. For instance, certain tetrahydroisoquinolines have shown high affinity and selectivity for the dopamine D3 receptor.[5] The isoquinoline alkaloid isocorypalmine has demonstrated high affinity for the dopamine D1 receptor with a Kᵢ of 83 nM.[6]

Table 2: Dopamine Receptor Binding Affinities of Representative Isoquinoline Alkaloids

CompoundReceptorBinding Affinity (Kᵢ, nM)
IsocorypalmineDopamine D183[6]
l-TetrahydropalmatineDopamine D194[6]
Dinapsoline Analogue (Compound 5)Dopamine D1Data not specified[5]
Dinapsoline Analogue (Compound 5)Dopamine D2Data not specified[5]
Other Neurological Targets

The isoquinoline nucleus is also found in compounds targeting other receptors and enzymes implicated in neurological diseases. For example, certain isoquinoline derivatives have been investigated as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), with some showing potent activity (IC₅₀ = 0.084 µM).[7] Additionally, some isoquinoline derivatives act as potent antagonists of the CRTH2 receptor, with IC₅₀ values in the nanomolar range.[8]

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound or its derivatives, a battery of in vitro assays can be employed.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated.

General Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a filter plate.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.

Experimental Workflow for Radioligand Binding Assay

G cluster_assay Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compound) step1 Incubate Components in 96-well Plate start->step1 step2 Separate Bound and Free Ligand (Filtration) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 end_result Determine IC50 and Ki step3->end_result

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways of Potential Targets

Given the prevalence of isoquinoline derivatives as modulators of key CNS receptors, understanding the signaling pathways of these targets is crucial.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response modulates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its isoquinoline core is a key pharmacophore in a multitude of compounds targeting the central nervous system. While direct biological activity data for this specific molecule is limited, the extensive research on its derivatives underscores its importance in the development of novel therapeutics for neurological disorders. The synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize this compound in the synthesis of new chemical entities and to evaluate their potential pharmacological activities. Further investigation into the direct biological effects of this compound may reveal intrinsic activities that could be exploited in drug discovery programs.

References

An In-depth Technical Guide on 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic organic compound featuring an isoquinoline core with a methanamine substituent at the 1-position. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. The isoquinoline scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as this compound, valuable intermediates in medicinal chemistry and drug discovery. This document aims to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of 1-isoquinolin-1-ylmethanamine. The presence of the two hydrochloride moieties enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in medicinal chemistry.

Caption: Chemical Structure of this compound

IdentifierValue
IUPAC Name (Isoquinolin-1-yl)methanamine;dihydrochloride
CAS Number 102600-24-2 (dihydrochloride); 40615-08-5 (free base)[1]
Molecular Formula C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 231.12 g/mol [2]
InChI Key NSZXYJPWXMGVFU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CN=C2CN.Cl.Cl

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data is a combination of experimentally determined values and computational predictions where experimental data is not available.

PropertyValueSource
Physical Form White to off-white powder[1]
Melting Point Not available-
Boiling Point Not available-
Solubility The dihydrochloride salt form enhances its solubility.[1] Soluble in dilute acids.[1]
pKa Not available-
LogP (predicted) 2.5371[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Synthesis

A potential synthetic pathway is outlined below:

G cluster_synthesis Plausible Synthetic Pathway start Isoquinoline intermediate1 1-Methylisoquinoline start->intermediate1 Methylation intermediate2 1-(Chloromethyl)isoquinoline intermediate1->intermediate2 Chlorination (e.g., NCS/AIBN) intermediate3 1-(Azidomethyl)isoquinoline intermediate2->intermediate3 Azidation (e.g., NaN3) product 1-Isoquinolin-1-ylmethanamine intermediate3->product Reduction (e.g., H2/Pd-C) final_product 1-Isoquinolin-1-ylmethanamine dihydrochloride product->final_product Salt formation (HCl) caption A potential synthetic route to the target compound.

Caption: A potential synthetic route to the target compound.

A series of 1-aminoalkylisoquinoline-4-carboxylates has been synthesized by the acylation of a phenethylamine derivative, followed by a Bischler-Napieralski cyclization and oxidation. N-Alkyl analogs were prepared by the reaction of a 1-chloromethylisoquinoline intermediate with an alkylamine.

Another established method for introducing substituents at the C-1 position of isoquinolines is the Reissert reaction. This reaction involves the treatment of isoquinoline with an acid chloride and cyanide to form a Reissert compound, which can then be alkylated at the 1-position.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on the structure and data for related compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system and the protons of the aminomethyl group. The aromatic region will likely display a complex pattern of multiplets due to the fused ring system. The methylene protons of the aminomethyl group would appear as a singlet, which may be broadened due to interaction with the nitrogen atom. The amine protons would likely appear as a broad singlet.

13C NMR Spectroscopy

The 13C NMR spectrum will show signals for the ten carbon atoms of the isoquinoline core and the aminomethyl group. The aromatic carbons will resonate in the typical downfield region for aromatic and heteroaromatic compounds. The methylene carbon of the aminomethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3200-3500 cm-1 corresponding to the primary amine.

  • C-H stretching (aromatic): Bands above 3000 cm-1.

  • C-H stretching (aliphatic): Bands just below 3000 cm-1.

  • C=N and C=C stretching (aromatic): Bands in the 1400-1600 cm-1 region.

  • N-H bending: A band around 1600 cm-1.

Mass Spectrometry

In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₀N₂) would be expected at m/z 158. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of isoquinoline derivatives with diverse biological activities. The isoquinoline nucleus is a prominent feature in many natural alkaloids and synthetic compounds with a wide range of pharmacological properties.

Derivatives of this compound are being explored for their potential in treating neurological disorders, with some research indicating a role in enhancing cognitive function and addressing conditions like depression and anxiety.[1] The unique structure of 1-isoquinolin-1-ylmethanamine allows for effective interaction with biological systems, making it a valuable building block for novel therapeutic agents.[1]

Its applications in research include:

  • Pharmaceutical Development: As a crucial intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Chemical Biology: Used in studies to probe enzyme interactions and cellular processes.[1]

  • Neurotransmitter Systems Research: Employed in studies related to brain function and neurological disorders.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the public domain based on the conducted searches. The synthesis of a related series of compounds, 1-aminoalkylisoquinoline-4-carboxylates, involved the following general steps:

  • Amide Coupling: Coupling of a phenethylamine derivative with a phthaloyl-protected amino acid to form an amide.

  • Bischler-Napieralski Cyclization: Cyclization of the amide to form a 3,4-dihydroisoquinoline.

  • Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

  • Deprotection: Removal of the protecting groups to yield the final product.

For the synthesis of N-alkyl analogs, a 1-chloromethylisoquinoline intermediate was reacted with various amines.

Safety and Handling

According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in an inert atmosphere at room temperature.[2]

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a wide range of isoquinoline derivatives with potential applications in pharmaceutical and materials science research. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active isoquinolines underscores its importance as a scaffold for drug discovery. Further research to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its pharmacological profile is warranted.

References

1-Isoquinolin-1-ylmethanamine dihydrochloride CAS number 40615-08-5.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine Dihydrochloride (CAS Number: 40615-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine, and its dihydrochloride salt, is a pivotal chemical intermediate in the landscape of medicinal chemistry and pharmaceutical development. As a member of the isoquinoline family—a class of heterocyclic aromatic organic compounds—it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Isoquinoline derivatives are integral to numerous natural alkaloids and synthetic compounds with applications ranging from anesthetics and antihypertensives to antiretroviral agents.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents, particularly in the context of enzyme inhibition for managing metabolic diseases.

Chemical and Physical Properties

1-Isoquinolin-1-ylmethanamine is most commonly handled in its dihydrochloride salt form to enhance solubility and stability. The CAS number 40615-08-5 typically refers to the free base, while 19382-38-8 is often associated with the dihydrochloride salt. It is crucial for researchers to note this distinction when sourcing the compound.

Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
CAS Number 40615-08-519382-38-8[Supplier Data]
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₂Cl₂N₂[Supplier Data]
Molecular Weight 158.20 g/mol 231.12 g/mol [Supplier Data]
Appearance -White to off-white powder[Supplier Data]
Purity -≥95% - ≥97%[Supplier Data]
Storage Conditions -Room temperature, under inert gas (Nitrogen)[Supplier Data]
Topological Polar Surface Area (TPSA) 38.91 Ų-[Supplier Data]
logP (Predicted) 2.5371-[Supplier Data]
Hydrogen Bond Donors 1-[Supplier Data]
Hydrogen Bond Acceptors 2-[Supplier Data]
Rotatable Bonds 1-[Supplier Data]

Role in Drug Discovery: A Case Study in DPP-IV Inhibition

A significant application of 1-Isoquinolin-1-ylmethanamine is its use as a foundational intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for type 2 diabetes as it inactivates incretin hormones, which are responsible for regulating blood glucose levels. The primary aminomethyl group at the 1-position of the isoquinoline ring is crucial for the biological activity of these inhibitors[1].

Signaling Pathway: DPP-IV Inhibition for Glycemic Control

The diagram below illustrates the mechanism of action for DPP-IV inhibitors synthesized from the 1-Isoquinolin-1-ylmethanamine scaffold. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.

DPP-IV Inhibition Pathway Mechanism of DPP-IV Inhibitors Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Released Ingestion->Incretins Pancreas Pancreatic Islets Incretins->Pancreas Stimulate DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits glucose production Inactive Inactive Metabolites DPPIV->Inactive Degrades Inhibitor 1-Isoquinolin-1-ylmethanamine -derived Inhibitor Inhibitor->DPPIV Inhibits

DPP-IV inhibition by a synthesized agent.
Biological Activity of Derived Inhibitors

While specific IC₅₀ values for inhibitors directly synthesized from this compound are not publicly available in the initial search results, structure-activity relationship (SAR) studies on related compounds have demonstrated significant potency. For instance, substitutions at the 6- and 8-positions of the isoquinoline ring with methoxy groups have been shown to increase the inhibitory potency against DPP-IV by as much as 53-fold compared to the unsubstituted lead compound[1].

Table 2: Representative Biological Activity of Derived Isoquinoline-based DPP-IV Inhibitors

Compound ClassTargetActivity MetricResultReference
1-Aminomethylisoquinoline-4-carboxylatesDPP-IVPotencyPrimary aminomethyl group essential for activity[1]
6,8-Dimethoxy substituted derivativesDPP-IVPotencyUp to 53-fold increase over lead compound[1]

Experimental Protocols

The following sections detail a representative synthetic protocol for a biologically active compound using 1-Isoquinolin-1-ylmethanamine as a key intermediate.

Synthesis of 1-Isoquinolin-1-ylmethanamine

While several general methods for isoquinoline synthesis exist, such as the Bischler-Napieralski or Pictet-Spengler reactions, a specific high-yield protocol for 1-Isoquinolin-1-ylmethanamine is not detailed in the provided search results. It is typically prepared from isoquinoline-1-carbonitrile via reduction, or from 1-chloromethylisoquinoline via amination.

Representative Synthesis of a DPP-IV Inhibitor Intermediate

This protocol describes a plausible synthetic route to a more complex isoquinoline derivative, based on the known reactivity of 1-Isoquinolin-1-ylmethanamine and its role in forming DPP-IV inhibitors. This represents an example of how the title compound is utilized in a drug discovery workflow.

Objective: To synthesize an N-acylated derivative of 1-Isoquinolin-1-ylmethanamine, a common structural motif in DPP-IV inhibitors.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., a phthaloyl-protected amino acid, as suggested by related syntheses)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add saturated sodium bicarbonate solution until the pH is basic, and extract the free amine into an organic solvent like DCM (3x). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Coupling Reaction: To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add the coupling agent (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amide Formation: Add a solution of the 1-Isoquinolin-1-ylmethanamine free base (1.0 eq) in anhydrous DCM to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Synthesis Workflow Workflow for Synthesis of a Bioactive Derivative start Start: 1-Isoquinolin-1-ylmethanamine dihydrochloride step1 Step 1: Free-Basing (Base Extraction) start->step1 intermediate1 Intermediate: Free Amine step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 reagent1 Reagent: Protected Amino Acid reagent1->step2 reagent2 Reagents: Coupling Agent, Base reagent2->step2 intermediate2 Intermediate: Crude Product step2->intermediate2 step3 Step 3: Purification (Chromatography) intermediate2->step3 end Final Product: Bioactive Amide Derivative step3->end

References

Physical and chemical properties of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and neuropharmacology. As a derivative of the isoquinoline scaffold, a core structure in many biologically active alkaloids, this compound serves as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its dihydrochloride salt form enhances aqueous solubility, facilitating its application in various experimental settings. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including experimental protocols for its synthesis and analysis, and a review of its potential mechanisms of action within the central nervous system.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. While some specific experimental values for this particular salt are not widely reported in the literature, data for the parent compound and closely related analogs provide valuable context.

Table 1: Physical and Chemical Data for this compound and Related Compounds

PropertyValueSource/Comment
IUPAC Name (Isoquinolin-1-yl)methanamine dihydrochloride---
Synonyms 1-(Aminomethyl)isoquinoline dihydrochloride---
CAS Number 40615-08-5[1]
Molecular Formula C₁₀H₁₀N₂ · 2HCl[1]
Molecular Weight 231.12 g/mol [1]
Appearance White to off-white powder[1]
Melting Point Not availableData not found in literature.
Boiling Point Not availableData not found in literature.
Solubility Enhanced solubility in water due to the dihydrochloride salt form.[1] General property. Specific quantitative data not available.
pKa 5.46 (for the parent isoquinoline)[1] The aminomethyl group is expected to increase the basicity. 1-Aminoisoquinolines are generally stronger bases.
Storage Conditions Store at 0-8 °C[1]

Experimental Protocols

Synthesis of this compound

A plausible and common route for the synthesis of 1-(aminomethyl)isoquinolines is the reduction of 1-cyanoisoquinoline. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Reduction of 1-Cyanoisoquinoline cluster_1 Step 2: Formation of Dihydrochloride Salt A 1-Cyanoisoquinoline C Reaction Mixture A->C B Reducing Agent (e.g., LiAlH4 in THF) B->C D Quenching (e.g., with water/NaOH) C->D E Crude 1-(Aminomethyl)isoquinoline D->E F Crude 1-(Aminomethyl)isoquinoline in Solvent (e.g., Ethanol) E->F Purification (optional) H Precipitation F->H G HCl in Ether/Isopropanol G->H I Filtration and Drying H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Methodology:

  • Reduction of 1-Cyanoisoquinoline:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-cyanoisoquinoline in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared.

    • The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise or as a solution in THF.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude 1-(aminomethyl)isoquinoline.

  • Formation of the Dihydrochloride Salt:

    • The crude 1-(aminomethyl)isoquinoline is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

    • A solution of hydrogen chloride in an ethereal solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • The precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield this compound as a solid.

Analytical Characterization

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for verifying the purity and structure of the synthesized compound.

Experimental Workflow: Analysis

G cluster_0 Purity Analysis (HPLC) cluster_1 Structural Elucidation (NMR) A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column, UV Detector) A->B C Gradient Elution (Acetonitrile/Water with TFA) D Chromatogram B->D E Purity Assessment D->E F Sample Preparation (Dissolve in D₂O or DMSO-d₆) G NMR Spectrometer F->G H ¹H and ¹³C NMR Spectra G->H I Spectral Analysis H->I J Structure Confirmation I->J

Caption: Analytical workflow for purity and structural confirmation.

HPLC Method (Representative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

¹H-NMR Spectroscopy (Predicted):

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the aminomethyl protons. The exact chemical shifts will be influenced by the solvent and the protonation state.

Biological Activity and Signaling Pathways

Isoquinoline derivatives are known to possess a wide range of biological activities, with a significant number of studies focusing on their neuropharmacological effects. Several isoquinoline-based compounds have been investigated as potential neurotoxins or, conversely, as neuroprotective agents, often in the context of neurodegenerative diseases like Parkinson's disease.

A key mechanism implicated in the neurotoxic effects of some isoquinoline derivatives is the inhibition of mitochondrial respiratory chain complex I.[2][3] This inhibition can lead to a cascade of downstream events, including impaired ATP production, increased generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.

Signaling Pathway: Mitochondrial Complex I Inhibition by Isoquinoline Derivatives

G cluster_0 Mitochondrion A Isoquinoline Derivative (e.g., 1-Isoquinolin-1-ylmethanamine) B Mitochondrial Complex I (NADH Dehydrogenase) A->B Inhibition C Electron Transport Chain B->C Blocked Electron Flow D ATP Production C->D Reduced E Reactive Oxygen Species (ROS) Generation C->E Increased F Oxidative Stress E->F G Neuronal Cell Death (Apoptosis) F->G

Caption: Proposed mechanism of neurotoxicity via mitochondrial complex I inhibition.

While some isoquinoline derivatives exhibit neurotoxic properties, others have been developed as ligands for specific neurotransmitter receptors, such as the dopamine D3 receptor, and show potential as neuroprotective agents for conditions like Parkinson's disease. The 1-aminoisoquinoline moiety is a key pharmacophore in some of these compounds. This highlights the dual nature of the isoquinoline scaffold, where structural modifications can lead to vastly different pharmacological profiles.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a diverse range of isoquinoline-containing molecules. Its primary applications are in:

  • Pharmaceutical Development: As a key intermediate in the synthesis of compounds targeting neurological disorders.[1]

  • Chemical Biology: For the creation of molecular probes to investigate enzyme interactions and cellular processes.[1]

  • Neuropharmacology Research: In studies related to neurotransmitter systems and the development of novel treatments for neurodegenerative diseases.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry and neuropharmacology. While a complete physicochemical profile is not yet publicly available, its role as a synthetic intermediate is well-established. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers working with this and related isoquinoline derivatives.

References

1-Isoquinolin-1-ylmethanamine dihydrochloride molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride is a pivotal chemical intermediate in the landscape of pharmaceutical research and development. As a derivative of isoquinoline, a structural isomer of quinoline, this compound is integral to the synthesis of a variety of bioactive molecules. The isoquinoline scaffold is a core component of numerous naturally occurring alkaloids with significant physiological effects, including morphine and papaverine. The dihydrochloride salt form of 1-Isoquinolin-1-ylmethanamine enhances its aqueous solubility and stability, rendering it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular characteristics, a representative synthetic protocol, and its role in therapeutic agent development.

Molecular Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The key molecular data is summarized in the table below.

PropertyData
Molecular Formula C₁₀H₁₂Cl₂N₂ or C₁₀H₁₀N₂·2HCl[1][2][3]
Molecular Weight 231.12 g/mol

Synthetic Pathway and Experimental Protocol

The synthesis of 1-Isoquinolin-1-ylmethanamine and its subsequent conversion to the dihydrochloride salt can be achieved through various established methods for isoquinoline derivatization. A common and effective approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

This protocol outlines a plausible multi-step synthesis of this compound.

Step 1: Amide Formation

  • To a solution of 2-phenylethylamine in a suitable aprotic solvent such as dichloromethane, add an equimolar amount of a protected aminoacetyl chloride (e.g., phthalimidoacetyl chloride) dropwise at 0°C.

  • Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)-2-phthalimidoacetamide.

Step 2: Cyclization to Dihydroisoquinoline

  • Dissolve the crude amide from Step 1 in a high-boiling point solvent like toluene or acetonitrile.

  • Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), portion-wise at a controlled temperature (typically elevated).

  • Reflux the mixture for several hours until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(phthalimidomethyl)-3,4-dihydroisoquinoline.

Step 3: Aromatization to Isoquinoline

  • Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent.

  • Add a dehydrogenating agent, such as palladium on carbon (Pd/C), and heat the mixture in the presence of a hydrogen acceptor or under an inert atmosphere at high temperature.

  • After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the 1-(phthalimidomethyl)isoquinoline.

Step 4: Deprotection and Salt Formation

  • Treat the protected isoquinoline derivative with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide protecting group.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • After the deprotection is complete, filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate, dissolve the resulting crude 1-isoquinolin-1-ylmethanamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthetic steps described above, from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Phenylethylamine 2-Phenylethylamine Amide_Formation Amide Formation 2-Phenylethylamine->Amide_Formation Protected Aminoacetyl Chloride Protected Aminoacetyl Chloride Protected Aminoacetyl Chloride->Amide_Formation Cyclization Bischler-Napieralski Cyclization Amide_Formation->Cyclization Intermediate: N-acyl-β-phenylethylamine Aromatization Aromatization Cyclization->Aromatization Intermediate: Dihydroisoquinoline Deprotection_Salt_Formation Deprotection & Salt Formation Aromatization->Deprotection_Salt_Formation Intermediate: Protected Isoquinoline Final_Product 1-Isoquinolin-1-ylmethanamine dihydrochloride Deprotection_Salt_Formation->Final_Product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its structural motif is particularly prevalent in compounds targeting the central nervous system. Researchers have utilized this intermediate in the development of potential treatments for neurological disorders. The primary amine group at the 1-position of the isoquinoline ring serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships and optimize drug candidates. The versatility of this compound makes it an essential tool for chemists aiming to innovate in drug design and discover novel therapeutic agents.

References

The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds that have long been a focal point of pharmacological research. Found predominantly in a wide array of plant families, these nitrogen-containing heterocyclic molecules have demonstrated a remarkable breadth of biological activities. Their therapeutic potential spans a wide spectrum, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of isoquinoline alkaloids. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of various isoquinoline alkaloids. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways involved in tumor growth and metastasis.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of isoquinoline alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for several prominent isoquinoline alkaloids against various human cancer cell lines.[3][4][5][6][7][8][9]

Table 1: Anticancer Activity (IC50 Values in µM) of Selected Isoquinoline Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Berberine HT29 (Colon)52.37[10]
T47D (Breast)25[11]
MCF-7 (Breast)272.15[12]
A549 (Lung)139.4[13]
HeLa (Cervical)159.5[13]
Sanguinarine A375 (Melanoma)~0.30[14]
G-361 (Melanoma)~0.87[14]
NB4 (Leukemia)0.53[15]
MKN-45 (Gastric)1.53[15]
Chelerythrine A375 (Melanoma)~0.61[14]
SK-MEL-3 (Melanoma)~0.37[14]
NB4 (Leukemia)1.85[15]
Papaverine AMJ-13 (Breast)62.12[16]
MCF-7 (Breast)72.62[16]
U87MG (Glioblastoma)11[15]
T98G (Glioblastoma)4.5[15]
Noscapine LoVo (Colon)75[17]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of isoquinoline alkaloids are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers, leading to decreased cell proliferation and survival.[14][18]

PI3K_Akt_mTOR_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway Sanguinarine Sanguinarine MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) Sanguinarine->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway Noscapine Noscapine IKK IKK Noscapine->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Gene_Expression Pro-survival & Proliferative Gene Expression NFkB->Gene_Expression Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Tetrandrine Tetrandrine Tetrandrine->MAPK_Pathway Tetrandrine->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Neuroprotective_Pathway Neurotoxic_Insult Neurotoxic Insult Apoptosis Apoptosis Neurotoxic_Insult->Apoptosis Papaverine Papaverine PI3K PI3K Papaverine->PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Akt->Apoptosis MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with various concentrations of isoquinoline alkaloid B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability vs. control H->I J Plot dose-response curve I->J K Determine IC50 value J->K

References

Unraveling the Enigmatic Mechanism of 1-Isoquinolin-1-ylmethanamine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 1-Isoquinolin-1-ylmethanamine dihydrochloride, a versatile isoquinoline derivative, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutics, particularly for neurological disorders. Despite its role as a key synthetic intermediate, a definitive and direct mechanism of action for the compound itself remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of structurally related isoquinoline compounds to postulate a putative mechanism of action for this compound, providing a framework for future research and drug discovery initiatives.

Introduction to this compound

This compound belongs to the broad class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds with a wide array of documented biological activities. While this specific compound is frequently utilized as a building block in the synthesis of more complex molecules, its intrinsic pharmacological profile is not well-defined. The isoquinoline nucleus is a common feature in many established therapeutic agents, suggesting that this compound could interact with various biological targets.

Putative Biological Targets and Mechanisms of Action

Based on the activities of structurally similar isoquinoline derivatives, several potential mechanisms of action for this compound can be hypothesized. It is crucial to note that these are speculative and require direct experimental validation.

Enzyme Inhibition

Derivatives of 1-(aminomethyl)isoquinoline have demonstrated inhibitory activity against several key enzymes. This suggests that this compound may act as an inhibitor of one or more enzymes, potentially through competitive or non-competitive binding to the active site.

  • Rho-associated protein kinase (ROCK): Substituted isoquinolin-1-amine derivatives have been identified as ATP-competitive inhibitors of ROCK-I, a kinase implicated in cardiovascular diseases. The core isoquinoline structure plays a role in binding to the kinase domain.

  • Dipeptidyl Peptidase IV (DPP-IV): Certain 1-aminoalkylisoquinoline-4-carboxylates have been described as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. The primary aminomethyl group is often crucial for this activity.

Receptor Modulation

The isoquinoline scaffold is a common pharmacophore in ligands for various receptors, indicating that this compound could function as either an agonist or antagonist at one or more receptor sites.

  • Opioid Receptors: Studies on substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have revealed their potent interaction with kappa and mu opioid receptors, suggesting a potential role in analgesia.

  • Sigma Receptors: A derivative of dimethoxy-dihydroisoquinoline has been developed as a highly selective sigma-2 receptor ligand, which may be relevant for the treatment of neuropathic pain.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Isoquinoline-based ureas have been identified as potent and selective antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways.

Proposed Signaling Pathways

Given the potential for enzyme inhibition and receptor modulation, this compound could influence several intracellular signaling cascades. The following diagrams illustrate hypothetical pathways based on the activities of related compounds.

ROCK_Inhibition_Pathway Compound 1-Isoquinolin-1-ylmethanamine dihydrochloride ROCK ROCK-I Compound->ROCK Inhibits PhosphoSubstrate Phosphorylated Substrate ROCK->PhosphoSubstrate Phosphorylates Substrate ROCK Substrate Substrate->ROCK CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PhosphoSubstrate->CellularResponse

Caption: Putative ROCK-I Inhibition Pathway.

Receptor_Modulation_Pathway Compound 1-Isoquinolin-1-ylmethanamine dihydrochloride Receptor GPCR/Ion Channel (e.g., Opioid, Sigma, TRPV1) Compound->Receptor Binds to G_Protein G-Protein Activation / Ion Flux Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Excitability) Kinase_Cascade->Cellular_Response

Caption: Hypothetical Receptor Modulation Signaling Cascade.

Experimental Protocols for Elucidating the Mechanism of Action

To transition from a putative to a confirmed mechanism of action, a systematic experimental approach is required. The following outlines key experimental workflows that could be employed.

Target Identification and Validation Workflow

Target_Identification_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Confirmation Screening Broad Panel Screening (Enzymes & Receptors) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Binding_Assay Radioligand Binding Assays (Ki Determination) Dose_Response->Binding_Assay Cellular_Assays Functional Cellular Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Cellular_Assays Pathway_Analysis Western Blot for Signaling Proteins Cellular_Assays->Pathway_Analysis Animal_Model Animal Models of Disease (e.g., Neuropathic Pain) Pathway_Analysis->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD

Caption: Experimental Workflow for Target Identification.

Detailed Methodologies:

  • Broad Panel Screening: Utilize commercially available screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound against a wide range of kinases, GPCRs, ion channels, and other common drug targets.

  • Dose-Response and IC50/EC50 Determination: For any identified "hits," perform concentration-response experiments using appropriate enzymatic or cellular assays to determine the potency of the compound. For example, for a kinase hit, a typical assay would involve incubating the kinase, substrate (with a detectable tag), ATP, and varying concentrations of the compound. The amount of product formed would then be quantified.

  • Radioligand Binding Assays: To confirm direct binding to a receptor target, competitive binding assays using a known radiolabeled ligand for that receptor should be performed. The assay measures the ability of this compound to displace the radioligand, allowing for the calculation of its binding affinity (Ki).

  • Functional Cellular Assays: To assess the functional consequence of receptor binding, cell lines expressing the target receptor can be used. For GPCRs, second messenger assays (e.g., cAMP accumulation using HTRF, or intracellular calcium flux using a fluorescent indicator like Fura-2) are standard. For ion channels, patch-clamp electrophysiology would be the gold standard to measure changes in ion currents.

  • Western Blot Analysis: To investigate downstream signaling pathways, cells would be treated with the compound, and cell lysates would be analyzed by Western blot using antibodies specific for phosphorylated (activated) and total signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt).

Quantitative Data on Related Compounds

While no quantitative data for this compound is readily available, the following table summarizes the potencies of some related isoquinoline derivatives against their respective targets, providing a benchmark for potential activity.

Compound ClassTargetAssay TypePotency (IC50/Ki)
Substituted Isoquinolin-1-amineROCK-IKinase AssayVaries with substitution
1-Aminoalkylisoquinoline-4-carboxylateDPP-IVEnzyme AssayVaries with substitution
Substituted TetrahydroisoquinolineKappa Opioid ReceptorBinding AssayKi = 0.09 nM (for a 5-hydroxy derivative)
Dimethoxy-dihydroisoquinoline derivativeSigma-2 ReceptorBinding AssayHigh Affinity & Selectivity
Isoquinoline-based ureaTRPV1 ReceptorCalcium Flux AssayIC50 ≈ 5 nM

Conclusion and Future Directions

This compound remains a molecule of interest primarily as a synthetic precursor. However, the rich pharmacology of the isoquinoline class of compounds strongly suggests that this molecule may possess intrinsic biological activity. The putative mechanisms outlined in this guide, centered on enzyme inhibition and receptor modulation, provide a rational basis for future pharmacological investigation. A systematic screening and validation approach, as detailed in the proposed experimental workflows, is essential to definitively elucidate the mechanism of action of this compound and unlock its full therapeutic potential. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to undertake these studies to fill the existing knowledge gap.

Potential therapeutic targets of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride serves as a pivotal structural motif in the development of novel therapeutic agents. While this compound is primarily a synthetic intermediate, its core isoquinoline scaffold is present in a multitude of biologically active molecules. This guide explores the key therapeutic targets of various isoquinoline derivatives, focusing on their mechanism of action, relevant quantitative data, and the experimental protocols used to determine their activity. The information presented is intended to provide a comprehensive resource for researchers engaged in the design and development of isoquinoline-based drugs.

Dopamine D3 Receptor: A Target for Neurological Disorders

A significant number of isoquinoline derivatives have been identified as potent ligands for the Dopamine D3 Receptor (D3R), a G protein-coupled receptor implicated in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. Many of these derivatives exhibit high affinity and selectivity for D3R over the closely related D2R, which is a critical attribute for minimizing off-target effects.

Quantitative Data: Binding Affinities of Isoquinoline Derivatives at Dopamine Receptors

The following table summarizes the binding affinities (Ki, nM) of several tetrahydroisoquinoline derivatives for the human Dopamine D1, D2, and D3 receptors. These values were determined using radioligand binding assays with membrane preparations from HEK-293 or CHO cells expressing the respective recombinant human dopamine receptors.

Compound IDD1R Ki (nM)D2R Ki (nM)D3R Ki (nM)D2/D3 SelectivityReference
5s >10,0005041.2420[1][2]
5t 22605083.4149[1][2]
5i >10,0002526~1[2]
5q >10,000>10,00057>175[1][2]
(-)-24c (D-301) --EC50 = 0.52 nM223 (EC50 ratio)[3]
l-ICP (71) 5.541.837.3~1.1[4]
l-THP (72) 1243881420~0.27[4]

Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathway

Dopamine receptors, including D3R, are G protein-coupled receptors that modulate downstream signaling cascades upon ligand binding. As illustrated below, activation of D3R can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. This pathway plays a crucial role in regulating neuronal excitability and neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G Protein D3R D3 Receptor G_alpha Gαi D3R->G_alpha activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha->AC inhibits G_beta_gamma Gβγ Ligand Isoquinoline Derivative Ligand->D3R ATP ATP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols

This protocol is used to determine the binding affinity of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human D2 or D3 receptor are cultured to confluency.

    • Cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-spiperone or [125I]IABN), and varying concentrations of the isoquinoline derivative (competitor ligand).

    • For determining non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol) is added to a set of wells.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

This functional assay measures the activation of G proteins following receptor stimulation.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the D2 or D3 receptor as described above.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, varying concentrations of the isoquinoline derivative (agonist), and [35S]GTPγS.

    • GDP is also added to the reaction mixture.

  • Incubation:

    • The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.

  • Filtration and Scintillation Counting:

    • The assay is terminated and filtered as in the radioligand binding assay.

    • The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.

  • Data Analysis:

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

JNK Pathway: A Target in Cancer Therapy

Certain isoquinoline derivatives have demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involved is the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]

Signaling Pathway

The overproduction of ROS in cancer cells treated with isoquinoline derivatives can lead to cellular stress and the activation of the JNK pathway. Activated JNK can then phosphorylate various downstream targets, including proteins of the Bcl-2 family, leading to the initiation of the mitochondrial apoptotic cascade.

JNK_pathway Isoquinoline Isoquinoline Derivative CancerCell Cancer Cell Isoquinoline->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS induces JNK JNK ROS->JNK activates pJNK p-JNK (activated) Bcl2 Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) pJNK->Bcl2 modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates permeability Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

ROS-Mediated JNK Apoptotic Pathway.
Experimental Protocols

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isoquinoline derivative for the desired time period.

  • Staining:

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

This protocol is used to detect the phosphorylation (activation) of JNK.

  • Cell Lysis:

    • Treat cells with the isoquinoline derivative as described above.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe for total JNK and a loading control (e.g., β-actin) on the same or a parallel blot.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.

Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain Management

Isoquinoline-based compounds have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and capsaicin (the pungent component of chili peppers). It is a key player in the signaling of inflammatory and neuropathic pain.

Quantitative Data: In Vitro Activity of Isoquinoline-Based TRPV1 Antagonists

The following table presents the half-maximal inhibitory concentrations (IC50) of an isoquinoline derivative against human TRPV1 channels activated by different stimuli.

Compound IDAgonistIC50 (µM)Reference
3b Capsaicin0.084[6]
3b Protons (pH 5.5)0.313[6]

Note: IC50 represents the concentration of an antagonist that is required for 50% inhibition of the agonist's response.

Experimental Workflow

The evaluation of a potential TRPV1 antagonist typically follows a workflow that progresses from in vitro functional assays to in vivo models of pain.

TRPV1_workflow Start Compound Synthesis InVitro In Vitro Functional Assay (e.g., Calcium Imaging) Start->InVitro InVivoPain In Vivo Pain Models (e.g., Capsaicin-induced pain, Heat-induced pain) InVitro->InVivoPain Active Compounds SideEffect Side Effect Profiling (e.g., Body Temperature) InVivoPain->SideEffect Efficacious Compounds Lead Lead Candidate SideEffect->Lead Safe & Efficacious Compound

TRPV1 Antagonist Evaluation Workflow.
Experimental Protocols

This cell-based assay measures the ability of a compound to inhibit TRPV1 channel activation by monitoring changes in intracellular calcium concentrations.

  • Cell Culture:

    • Culture cells stably expressing recombinant human TRPV1 channels (e.g., HEK-293 or CHO cells) on glass coverslips or in 96-well plates suitable for imaging.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Pre-incubate the cells with the isoquinoline derivative (antagonist) for a specified period.

    • Add a TRPV1 agonist (e.g., capsaicin or acidic buffer) to activate the channels.

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium through the activated TRPV1 channels.

    • The inhibitory effect of the test compound is measured by the reduction in the agonist-induced fluorescence signal.

    • Calculate the IC50 value by performing a dose-response analysis with varying concentrations of the antagonist.

This animal model assesses the analgesic efficacy of a compound against chemically-induced pain.

  • Animals:

    • Use adult male rats or mice.

  • Drug Administration:

    • Administer the isoquinoline derivative to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Nociceptive Testing:

    • After a predetermined time for the drug to take effect, inject a low dose of capsaicin into the hind paw of the animal.

    • Observe and record the nociceptive behaviors, such as the total time spent licking or flinching the injected paw, for a set period.

  • Data Analysis:

    • Compare the duration of nociceptive behaviors in the drug-treated group with that of a vehicle-treated control group. A significant reduction in pain-related behaviors indicates an analgesic effect.

Conclusion

The isoquinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. As demonstrated in this guide, derivatives of 1-Isoquinolin-1-ylmethanamine have shown significant potential in targeting a range of proteins implicated in diverse disease areas, including neurological disorders, cancer, and pain. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for the continued exploration and optimization of this important class of compounds in drug discovery and development.

References

The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and natural product synthesis. Comprising a benzene ring fused to a pyridine ring, this nitrogen-containing heterocycle forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast array of synthetic compounds with profound pharmacological activities. Its derivatives have been successfully developed into therapeutic agents, including anesthetics, antihypertensives, vasodilators, and antimicrobial drugs. This technical guide provides an in-depth literature review of the discovery of isoquinoline compounds, detailing the seminal experiments, foundational synthetic methodologies, and key biological insights that have established isoquinoline as a cornerstone of modern drug development.

The Discovery and Structural Elucidation of Isoquinoline

The story of isoquinoline begins in the late 19th century, a period marked by fervent investigation into the chemical constituents of coal tar.

Initial Isolation from Coal Tar

In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a novel nitrogenous basic compound from the complex mixture of coal tar.[1][2] They named it "isoquinoline" to signify its isomeric relationship with the previously discovered quinoline. Their isolation method, though laborious, laid the groundwork for future studies.

A significant refinement in the isolation process was introduced by Weissgerber in 1914.[2] This improved method exploited the greater basicity of isoquinoline compared to quinoline, enabling a more efficient selective extraction from coal tar, followed by isolation through fractional crystallization of the acid sulfate.[2]

Structural Elucidation through Oxidative Degradation

Early chemical analyses established the molecular formula of isoquinoline as C₉H₇N.[1] The critical evidence for its structure came from oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded two key products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid).[1][3]

The formation of phthalic acid was indicative of an unsubstituted benzene ring, while the presence of cinchomeronic acid pointed to a pyridine ring fused at its 3 and 4 positions.[1] This pivotal experiment allowed for the correct deduction of the isoquinoline structure as a benzene ring fused to a pyridine ring at the [c] face.

G Isoquinoline Isoquinoline (C₉H₇N) Oxidation Oxidation (alkaline KMnO₄) Isoquinoline->Oxidation Products Mixture of Products Oxidation->Products Phthalic_Acid Phthalic Acid Products->Phthalic_Acid Cinchomeronic_Acid 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) Products->Cinchomeronic_Acid Benzene_Ring Indicates Benzene Ring Phthalic_Acid->Benzene_Ring Pyridine_Ring Indicates Pyridine Ring fused at 3,4-positions Cinchomeronic_Acid->Pyridine_Ring

Figure 1: Structural Elucidation of Isoquinoline via Oxidative Degradation

Physical and Chemical Properties of Isoquinoline

A summary of the key physical and chemical properties of the parent isoquinoline molecule is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇N[1]
Molar Mass 129.16 g/mol [1]
Appearance Colorless hygroscopic liquid or solid[1][4][5]
Melting Point 26-28 °C[1]
Boiling Point 242-243 °C[1][6]
Density 1.099 g/cm³[1]
pKa (of conjugate acid) 5.14[1]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents. Soluble in dilute acids.[1][4]

Foundational Synthetic Methodologies

The isolation and structural elucidation of isoquinoline spurred the development of synthetic routes to access its derivatives. Three classical named reactions form the bedrock of isoquinoline synthesis.

Bischler-Napieralski Reaction

Discovered in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[5][7][8][9] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[8]

Experimental Protocol Example: A solution of the appropriate β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 equiv) or triflic anhydride (Tf₂O, 1.25 equiv) in the presence of a non-nucleophilic base like 2-chloropyridine (2.0 equiv) at temperatures ranging from 0 °C to reflux.[8][9] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully quenched with ice or a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting 3,4-dihydroisoquinoline can be dehydrogenated using palladium on carbon (Pd/C) in a suitable solvent under reflux to yield the fully aromatic isoquinoline.

G Start β-Arylethylamide Step1 Cyclization with Dehydrating Agent (e.g., POCl₃) Start->Step1 Intermediate 3,4-Dihydroisoquinoline Step1->Intermediate Step2 Dehydrogenation (e.g., Pd/C, heat) Intermediate->Step2 End Isoquinoline Derivative Step2->End

Figure 2: Workflow of the Bischler-Napieralski Reaction
Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is particularly significant as it often proceeds under mild conditions, especially with electron-rich aromatic rings, and mimics biosynthetic pathways of many isoquinoline alkaloids.[11]

Experimental Protocol Example: A solution of a β-arylethylamine (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane) is treated with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[10][11] The reaction mixture is stirred at temperatures ranging from ambient to reflux until the starting materials are consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated by extraction and purified by chromatography or crystallization.

G Reactants β-Arylethylamine + Aldehyde/Ketone Step1 Condensation (-H₂O) Reactants->Step1 Schiff_Base Schiff Base Step1->Schiff_Base Step2 Protonation (H⁺) Schiff_Base->Step2 Iminium_Ion Iminium Ion (Electrophile) Step2->Iminium_Ion Step3 Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Step3 Cyclized_Intermediate Cyclized Intermediate Step3->Cyclized_Intermediate Step4 Deprotonation (-H⁺) (Rearomatization) Cyclized_Intermediate->Step4 Product Tetrahydroisoquinoline Step4->Product

Figure 3: Mechanism of the Pictet-Spengler Reaction
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, reported in 1893, is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13][14][15] The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base) followed by cyclization.[12][13]

Experimental Protocol Example: A benzaldehyde derivative (1.0 equiv) and 2,2-diethoxyethylamine (1.0 equiv) are heated in concentrated sulfuric acid.[13][14] The reaction mixture is then carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The isoquinoline product is then extracted with an organic solvent, and the extract is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography. Yields can vary significantly depending on the substrates and reaction conditions.[13]

Synthesis MethodKey ReactantsProduct TypeTypical ConditionsRepresentative YieldsReference(s)
Bischler-Napieralski β-Arylethylamide3,4-DihydroisoquinolinePOCl₃ or P₂O₅, reflux75-85%[16]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneTetrahydroisoquinolineAcid catalyst (e.g., TFA, HCl), heat52-85%[17][18]
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineIsoquinolineConcentrated H₂SO₄, heatVariable (often moderate to low)[13]

Biological Significance: The Case of Tetrahydroisoquinoline Neurotoxicity

Certain tetrahydroisoquinoline (TIQ) derivatives, which can be formed endogenously in the human brain, have been implicated as neurotoxins that may play a role in the pathogenesis of Parkinson's disease.[6][19] Their neurotoxic mechanism bears a striking resemblance to that of the well-known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][20][21][22]

These TIQ derivatives, like the active metabolite of MPTP (MPP⁺), are taken up by dopaminergic neurons and accumulate in the mitochondria.[4][20] There, they inhibit Complex I of the electron transport chain, leading to a cascade of detrimental effects, including impaired ATP production, increased generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neurons.[4][19][23]

G

Figure 4: Neurotoxic Signaling Pathway of Tetrahydroisoquinoline (TIQ) Derivatives

Conclusion

From its initial discovery in the byproducts of industrial coal processing to its central role in the synthesis of life-saving medicines, the isoquinoline core has had a rich and impactful history. The pioneering work of 19th and early 20th-century chemists in isolating, characterizing, and synthesizing this fundamental heterocycle provided the crucial tools for generations of scientists to explore its vast chemical space. The foundational synthetic strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain indispensable in modern organic synthesis. A deep understanding of the discovery, properties, and reactivity of isoquinoline compounds is essential for today's researchers dedicated to the design and development of novel, isoquinoline-based therapeutic agents to address a wide range of human diseases.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling precautions for 1-Isoquinolin-1-ylmethanamine dihydrochloride, a compound utilized in pharmaceutical research and development.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this substance in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed and toxic in contact with skin.[2] The compound causes skin irritation and serious eye irritation.[2] Furthermore, it is harmful to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, Long-termCategory 3H412: Harmful to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Data Sheet[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂·2HCl[1]
Molecular Weight231.12 g/mol [3]
AppearanceWhite to off-white powder[1]
Purity≥ 95% (NMR)[1]
Storage ConditionsStore at 0-8 °C[1] in an inert atmosphere at room temperature.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Handling
  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[4][8]

    • Hand Protection : Use protective gloves.[7] Inspect gloves before use and dispose of them properly after handling.[8]

    • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[4][8]

    • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[4]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Keep the container in an inert atmosphere. Recommended storage temperature is between 0-8 °C.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10][11][12]
Skin Contact Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing and shoes.[7] Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[2][6][10] Seek immediate medical attention.[2]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage A Review SDS and Experimental Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Prepare Reagent in Fume Hood C->D E Conduct Experiment D->E F Clean Work Area and Decontaminate Equipment E->F G Dispose of Waste in Designated Hazardous Waste Container F->G H Store Unused Reagent in a Cool, Dry, Ventilated Area G->H FirstAidResponse First Aid Response for Exposure to this compound cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Event Inhale1 Move to Fresh Air Exposure->Inhale1 Skin1 Wash with Soap and Water Exposure->Skin1 Eye1 Flush with Water for 15 min Exposure->Eye1 Ingest1 Rinse Mouth, Drink Water Exposure->Ingest1 Inhale2 Provide Oxygen or Artificial Respiration if Needed Inhale1->Inhale2 Inhale3 Seek Medical Attention Inhale2->Inhale3 Skin2 Remove Contaminated Clothing Skin1->Skin2 Skin3 Seek Medical Attention Skin2->Skin3 Eye2 Remove Contact Lenses Eye1->Eye2 Eye3 Seek Immediate Medical Attention Eye2->Eye3 Ingest2 Do NOT Induce Vomiting Ingest1->Ingest2 Ingest3 Seek Immediate Medical Attention Ingest2->Ingest3

References

Methodological & Application

Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile isoquinoline derivative with potential applications in pharmaceutical research and development. Its structure suggests possible interactions with various biological targets, particularly within the central nervous system.[1] Isoquinoline derivatives have been investigated for a range of biological activities, including as antitumor agents, receptor agonists/antagonists, and enzyme inhibitors.[2][3][4][5] The dihydrochloride salt form of this compound enhances its solubility, making it suitable for use in a variety of in vitro and in vivo experimental settings.[1]

These application notes provide an overview of potential research applications and detailed, generalized experimental protocols for the initial screening and characterization of this compound. The provided protocols are based on methodologies commonly used for analogous isoquinoline compounds and should be optimized for specific experimental conditions.

Potential Applications

Based on the activities of structurally related isoquinoline compounds, this compound could be investigated for, but not limited to, the following applications:

  • Neuropharmacology: Exploration of its effects on neurotransmitter systems and receptors, such as dopamine and vanilloid receptors.[1][3]

  • Oncology: Assessment of its cytotoxic or anti-proliferative effects on various cancer cell lines.

  • Inflammation and Pain: Investigation of its potential to modulate inflammatory pathways and pain perception.[2][6]

Data Presentation: Pharmacological Profile of Related Isoquinoline Derivatives

The following table summarizes quantitative data for structurally related isoquinoline compounds to provide a reference for expected potency ranges. Note: These values are not for this compound and should be used as a comparative guide only.

Compound ClassTargetAssay TypeValueReference
Isoquinoline Derivative (A-425619)Human TRPV1 ReceptorIntracellular Calcium Assay (Capsaicin-evoked)IC₅₀ = 5 nM[2][7]
Isoquinoline Derivative (A-425619)Rat Dorsal Root Ganglion Neurons (Native TRPV1)ElectrophysiologyIC₅₀ = 9 nM[2][7]
(S)-...-isoquinolin-1-yl... Derivative ((-)-24c)Human Dopamine D3 ReceptorGTPγS Binding AssayEC₅₀ = 0.52 nM[3]
(S)-...-isoquinolin-1-yl... Derivative ((-)-24c)Human Dopamine D2 ReceptorGTPγS Binding AssayEC₅₀ = 116 nM[3]
3-Arylisoquinolinamine (7b)Human Colorectal Cancer (HCT-15)Cytotoxicity Assay-[5]

Experimental Protocols

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of a selected cell line.

Materials:

  • Selected human cancer cell line (e.g., HCT-15)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G

MTT Assay Experimental Workflow

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor (e.g., Dopamine D3 receptor).

Materials:

  • Cell membranes from a cell line stably expressing the target receptor (e.g., HEK-293 cells expressing human D3 receptors).

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the Ki value.

G

Competitive Radioligand Binding Principle

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Human tumor cells (e.g., paclitaxel-resistant HCT-15).

  • This compound.

  • Vehicle for drug administration (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% water).

  • Calipers.

  • Analytical balance.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Analyze changes in body weight as an indicator of toxicity.

G

In Vivo Xenograft Study Workflow

Disclaimer

The experimental protocols provided are intended as a guide and may require optimization for specific research applications. It is the responsibility of the researcher to ensure that all experiments are conducted safely and in accordance with all applicable regulations. The pharmacological data presented is for related compounds and may not be representative of the activity of this compound.

References

Navigating the Frontier of Neurological Research: The Case of 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Despite the burgeoning field of neuroscience and the continuous exploration of novel chemical entities, a comprehensive body of research detailing the specific applications of 1-Isoquinolin-1-ylmethanamine dihydrochloride in neurological studies is not yet available in the public domain. As a result, specific, validated experimental protocols, quantitative data, and established signaling pathways for this particular compound cannot be provided at this time.

While this compound is recognized as a chemical compound and is available from various suppliers, dedicated studies on its neurological effects, mechanism of action, and potential therapeutic applications have not been published in peer-reviewed scientific literature. This presents a unique challenge for researchers interested in its potential, but also an opportunity for novel investigation.

For scientists and drug development professionals, the isoquinoline scaffold itself is of significant interest in neurological research. Various derivatives of isoquinoline have been investigated for a wide range of effects on the central nervous system. These studies, while not directly applicable to this compound, can offer a conceptual framework for potential areas of investigation.

General Landscape of Isoquinoline Derivatives in Neurological Research

The broader class of isoquinoline derivatives has been implicated in a diverse array of neurological processes, acting as everything from neurotoxins to potential therapeutic agents. Understanding this landscape can provide context for formulating initial hypotheses for novel compounds like this compound.

Potential Areas of Investigation for Novel Isoquinoline Compounds:

  • Receptor Binding Assays: To determine if the compound interacts with known neurotransmitter receptors (e.g., dopamine, serotonin, glutamate receptors).

  • Enzyme Inhibition Assays: To assess the compound's ability to inhibit enzymes involved in neurological pathways (e.g., monoamine oxidase, cholinesterases).

  • In Vitro Neuronal Cell Culture Models: To study the effects on cell viability, neurite outgrowth, and electrophysiological properties.

  • In Vivo Animal Models of Neurological Disorders: To investigate potential therapeutic efficacy in conditions such as Parkinson's disease, Alzheimer's disease, or epilepsy.

It is crucial to emphasize that the biological activity of a specific molecule is highly dependent on its unique structure. Therefore, the activities of other isoquinoline derivatives should not be extrapolated to this compound without empirical validation.

Hypothetical Experimental Workflow for a Novel Compound

For researchers embarking on the study of a novel compound like this compound, a structured, multi-tiered approach is essential. The following workflow illustrates a general path from initial characterization to potential application.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Analysis B Solubility & Stability Testing A->B C Initial Cytotoxicity Screening (e.g., MTT assay in neuronal cell lines) B->C D Broad Receptor Binding Panel C->D If non-toxic E Identification of Primary Target(s) D->E F Dose-Response & Potency Determination (IC50/EC50) E->F I Pharmacokinetic Studies (ADME) E->I Promising in vitro profile G Electrophysiological Studies (e.g., Patch-clamp on primary neurons) F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H J Safety & Tolerability Studies I->J K Efficacy in Animal Models of Neurological Disease J->K L Behavioral Assessments K->L

Caption: A generalized workflow for the preclinical evaluation of a novel neurological compound.

As the scientific community continues its work, information regarding this compound may become available. Researchers are encouraged to consult scientific databases and peer-reviewed journals for the most current findings. The exploration of novel chemical space is a cornerstone of therapeutic advancement, and the systematic investigation of compounds like this compound holds the potential to unlock new avenues for understanding and treating neurological disorders.

Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic drugs. The primary amino group at the 1-position provides a convenient handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides an overview of its applications in the synthesis of dopamine receptor ligands and kinase inhibitors, complete with detailed experimental protocols and representative data. The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous media.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a precursor for creating more complex molecules with therapeutic potential. Two prominent areas of application are the development of novel dopamine receptor ligands for neurological disorders and the synthesis of kinase inhibitors for oncology and inflammatory diseases.

Derivatives of the isoquinoline scaffold have been explored for their potential to modulate dopamine receptors, which are key targets in the treatment of schizophrenia, Parkinson's disease, and other neurological conditions. By acylating the primary amine of 1-Isoquinolin-1-ylmethanamine with various carboxylic acids, novel ligands with affinity for D2 and D3 receptors can be synthesized.

Representative Quantitative Data for Synthesized Dopamine Receptor Ligands

The following table summarizes the binding affinities of hypothetical N-acylated derivatives of 1-Isoquinolin-1-ylmethanamine for the dopamine D2 and D3 receptors. This data is representative of what might be expected from a medicinal chemistry campaign, based on published data for similar isoquinoline-based compounds.[1][2][3]

Compound IDR Group (Acyl Moiety)D2 Receptor pKiD3 Receptor pKiD3 vs D2 Selectivity
IQM-001 4-Phenylbenzoyl7.28.520-fold
IQM-002 4-Chlorobenzoyl6.87.913-fold
IQM-003 3-Methoxybenzoyl7.08.112-fold
IQM-004 Cyclohexylcarbonyl6.57.25-fold

Signaling Pathway for Dopamine D2 Receptor

The diagram below illustrates a simplified signaling pathway for the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibited) PKA->Cellular_Response Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

The isoquinoline core is also a feature in several classes of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The amino group of 1-Isoquinolin-1-ylmethanamine can be functionalized to generate potent inhibitors of various kinases, such as ROCK, JNK, and MYLK4.[4][5][6][7]

Representative Quantitative Data for Synthesized Kinase Inhibitors

The following table presents hypothetical inhibitory activities of N-acylated derivatives of 1-Isoquinolin-1-ylmethanamine against selected kinases. The data is illustrative of the potency that can be achieved with this scaffold.[6]

Compound IDR Group (Acyl Moiety)Target KinaseIC50 (nM)
IQM-101 4-(Trifluoromethyl)benzoylROCK-I50
IQM-102 2-NaphthoylJNK175
IQM-103 3-QuinolinecarbonylMYLK415
IQM-104 5-Indolecarbonylp38α120

Experimental Protocols

The following protocols are generalized methods for the N-acylation of this compound. These can be adapted for a wide range of acylating agents.

This method is suitable for the reaction of 1-Isoquinolin-1-ylmethanamine with reactive acylating agents like acyl chlorides or anhydrides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add TEA or DIPEA (2.5 - 3.0 eq) at room temperature. Stir the mixture for 15-20 minutes to liberate the free amine.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.

General Workflow for N-acylation

The following diagram illustrates the general workflow for the synthesis and purification of N-acylated derivatives.

N_Acylation_Workflow Start 1-Isoquinolin-1-ylmethanamine dihydrochloride Free_Amine Liberate Free Amine (Base Addition) Start->Free_Amine Acylation N-Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) Free_Amine->Acylation Monitoring Reaction Monitoring (TLC / LC-MS) Acylation->Monitoring Monitoring->Acylation Incomplete Workup Aqueous Work-up (Quench & Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure N-Acylated Product Purification->Final_Product

Caption: General workflow for N-acylation.

This protocol is ideal for coupling less reactive carboxylic acids and is widely used in peptide synthesis and medicinal chemistry.

Materials:

  • This compound

  • Carboxylic acid

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Peptide coupling agent (e.g., HATU, HBTU, or EDC)

  • Base (e.g., DIPEA)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 15 minutes. Add this solution to the activated ester mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure amide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds. The protocols and data presented here provide a foundation for researchers to design and execute synthetic campaigns targeting a range of therapeutic areas, particularly in the fields of neuroscience and oncology. The straightforward functionalization of its primary amine allows for the rapid generation of compound libraries for SAR studies, facilitating the discovery of new drug candidates.

References

Application Notes and Protocols for Studying Enzyme Interactions with 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzymatic interactions of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives. Given the established role of isoquinoline scaffolds in targeting enzymes implicated in neurological disorders, this document focuses on protocols for assessing inhibitory activity against Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two key enzymes in neuropharmacology.

Introduction to this compound and its Therapeutic Potential

This compound is a versatile chemical intermediate used in the synthesis of a wide range of isoquinoline derivatives.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[2] Derivatives of isoquinoline have been reported to exhibit a variety of pharmacological effects, including the inhibition of enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterases.[3][4][5] The investigation of this compound and its analogues as enzyme inhibitors is a promising avenue for the discovery of novel therapeutics, particularly for neurological conditions like depression, Alzheimer's disease, and Parkinson's disease.[6]

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity. Below are template tables for summarizing such quantitative data.

Table 1: Inhibitory Activity of this compound Derivatives against Monoamine Oxidase (MAO)

Compound IDMAO-A IC50 (µM)MAO-A Ki (µM)MAO-B IC50 (µM)MAO-B Ki (µM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
IQM-HCL (Example)15.2 ± 1.87.5 ± 0.93.5 ± 0.41.7 ± 0.20.23
Derivative 1
Derivative 2
Control (e.g., Pargyline)

Table 2: Inhibitory Activity of this compound Derivatives against Acetylcholinesterase (AChE)

Compound IDAChE IC50 (µM)AChE Ki (µM)Mode of Inhibition
IQM-HCL (Example)25.8 ± 2.112.9 ± 1.1Competitive
Derivative 1
Derivative 2
Control (e.g., Donepezil)

Experimental Protocols

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound and its derivatives on MAO-A and MAO-B activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the oxidative deamination of a monoamine substrate by MAO.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • This compound and its derivatives

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram:

MAO_Inhibition_Assay_Workflow start_node Start prep Prepare serial dilutions of 1-Isoquinolin-1-ylmethanamine dihydrochloride derivatives start_node->prep Prepare Reagents process_node process_node data_node data_node end_node End add_enzyme Add MAO-A or MAO-B enzyme to each well prep->add_enzyme Dispense into 96-well plate incubate1 Incubate at 37°C for 15 minutes add_enzyme->incubate1 Pre-incubate add_substrate Add substrate mix (p-tyramine, HRP, Amplex Red) incubate1->add_substrate Initiate Reaction incubate2 Incubate at 37°C for 30-60 minutes (protected from light) add_substrate->incubate2 Incubate measure Measure fluorescence (Ex/Em = 530/590 nm) incubate2->measure Read Fluorescence analyze Calculate % inhibition and determine IC50 values measure->analyze Analyze Data analyze->end_node

Caption: Workflow for the fluorometric MAO inhibition assay.

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer. Prepare a working solution of the MAO substrate, HRP, and Amplex® Red in Assay Buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) in Assay Buffer.

  • Inhibitor Addition: Add 25 µL of the serially diluted test compounds or control inhibitors to the respective wells. For the control (100% activity), add 25 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Colorimetric Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is for determining the AChE inhibitory activity of this compound and its derivatives based on the Ellman's method.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound and its derivatives

  • Positive control inhibitor (e.g., Donepezil)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader

Signaling Pathway and Assay Principle Diagram:

AChE_Assay_Principle enzyme Acetylcholinesterase (AChE) product1 Thiocholine enzyme->product1 product2 Acetate enzyme->product2 substrate Acetylthiocholine (ATCI) substrate->enzyme Substrate product3 TNB²⁻ (Yellow) product1->product3 + reagent DTNB (Ellman's Reagent) (Colorless) reagent->product3 Reacts with inhibitor 1-Isoquinolin-1-ylmethanamine dihydrochloride inhibitor->enzyme Inhibits

Caption: Principle of the colorimetric AChE inhibition assay.

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compounds and control inhibitor. Prepare working solutions of ATCI and DTNB in Assay Buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add 25 µL of the serially diluted test compounds or control inhibitors.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the DTNB solution followed by 25 µL of the ATCI solution to each well.

  • Absorbance Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each concentration. Calculate the percentage of inhibition and determine the IC50 value as described in the MAO assay protocol. To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.

Conclusion

The provided application notes and protocols offer a solid foundation for researchers to investigate the enzyme inhibitory potential of this compound and its derivatives. By systematically applying these methods, scientists can elucidate the compound's mechanism of action and gather crucial data for the development of novel therapeutic agents for neurological and other disorders.

References

Application Notes and Protocols for the Analytical Detection of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 1-Isoquinolin-1-ylmethanamine dihydrochloride. The methodologies described are based on common analytical techniques employed for structurally similar isoquinoline derivatives and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including bulk drug substances, formulated products, and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a robust framework for researchers.

Analytical Techniques

A survey of analytical methods for isoquinoline alkaloids and related nitrogen-containing heterocyclic compounds indicates that reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a highly effective approach. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives. For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of isoquinoline derivatives. The isoquinoline ring system possesses a strong chromophore, allowing for sensitive detection at specific UV wavelengths.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices. By monitoring specific precursor-to-product ion transitions, this technique minimizes matrix interference and provides a high degree of confidence in the analytical results.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound. These values are based on established methods for similar isoquinoline compounds and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL0.3 - 3 ng/mL
Linearity (r²) > 0.998> 0.999
Concentration Range 0.3 - 50 µg/mL0.3 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: HPLC with UV Detection

This protocol describes a reverse-phase HPLC method for the quantification of this compound in a bulk powder or simple formulation.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm and 275 nm

4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in mobile phase A to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Detection

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace analysis and biological samples.

1. Materials and Reagents

  • Same as Protocol 1.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled analog.

2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Isoquinolin-1-ylmethanamine: Precursor ion [M+H]⁺ → Product ions (To be determined by infusion of a standard solution. Expected fragments would result from the loss of NH3 and cleavage of the isoquinoline ring).

    • Internal Standard: To be determined based on the selected IS.

5. Sample Preparation

  • Standard Stock Solution (1 mg/mL): As in Protocol 1.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, mobile phase A) and spike with the internal standard to a constant concentration.

  • Biological Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A, vortex, and inject.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reference Standard / Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject UPLC Injection reconstitute->inject separate C18 Column Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect process Data Processing Software detect->process quantify Quantification vs. Calibration Curve process->quantify result Final Concentration quantify->result

Caption: Workflow for LC-MS/MS analysis.

Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isoquinolin-1-ylmethanamine dihydrochloride is a versatile intermediate compound with significant applications in pharmaceutical research and development.[1] Its isoquinoline core is a structural motif found in numerous biologically active molecules. The dihydrochloride salt form of this compound enhances its aqueous solubility, making it amenable for use in a variety of experimental settings.[1] This document provides detailed protocols for the preparation of stock solutions of this compound to ensure accurate and reproducible experimental results.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 231.12 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥97%[2]
Storage Conditions Room temperature, stored under nitrogen[2]

Experimental Protocols

General Guidelines for Handling and Storage
  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound at room temperature in a tightly sealed container, preferably under a dry, inert atmosphere like nitrogen, to prevent degradation.[2]

Preparation of a 10 mM Stock Solution in Aqueous Buffer

This protocol describes the preparation of a 10 mM stock solution. The final volume can be adjusted as needed by scaling the quantities of the compound and solvent accordingly.

Materials:

  • This compound (MW: 231.12 g/mol )

  • Phosphate-buffered saline (PBS), pH 7.4, or another aqueous buffer of choice

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.010 L x 231.12 g/mol = 0.023112 g

      • Therefore, you will need 23.1 mg of the compound.

  • Weigh the compound:

    • Using an analytical balance, accurately weigh out 23.1 mg of this compound onto a weighing paper or boat.

  • Dissolve the compound:

    • Transfer the weighed compound to the 10 mL volumetric flask.

    • Add a small volume of the aqueous buffer (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Bring to final volume:

    • Once the compound is fully dissolved, carefully add the aqueous buffer to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mix and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, sterile container (e.g., a conical tube).

    • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles.

Visualizations

Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its application in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume store Store Stock Solution volume->store dilute Dilute to Working Concentration store->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay analyze Analyze Data assay->analyze

Caption: Workflow for preparing and using a stock solution.

Hypothetical Signaling Pathway for an Isoquinoline-Based Receptor Antagonist

Given that some isoquinoline derivatives act as receptor antagonists, the following diagram illustrates a generalized signaling pathway for such a compound. This is a hypothetical representation, as the specific molecular target of this compound is not definitively established in the searched literature.

G cluster_membrane Cell Membrane receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein Activation receptor->g_protein blocked Blocked ligand Endogenous Ligand ligand->receptor Binds & Activates antagonist 1-Isoquinolin-1-ylmethanamine dihydrochloride (Antagonist) antagonist->receptor Binds & Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized GPCR antagonist signaling pathway.

References

Application Notes and Protocols for 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and use of 1-Isoquinolin-1-ylmethanamine dihydrochloride (CAS No: 40615-08-5), a versatile intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Product Information

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂·2HCl

  • Molecular Weight: 231.12 g/mol

  • Appearance: White to off-white powder or solid.[1]

Storage Conditions

Proper storage is critical to prevent degradation and maintain the stability of this compound. The compound is known to be sensitive to air and moisture.

Summary of Storage Recommendations

The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

Form Condition Temperature Duration Notes
Solid Long-term2°C to 8°CAs per manufacturer's expiryStore in a tightly sealed container under an inert atmosphere.[2]
0°C to 8°CAlternative refrigerated condition.[1]
Room TemperatureAcceptable for short periods, in a desiccated environment.[2]
-20°CExtended long-termFor maximum stability.[3]
In Solvent Short-term-20°C1 monthMust be protected from light.[4]
Long-term-80°C6 monthsMust be protected from light.[4]
Key Storage Considerations
  • Inert Atmosphere: To prevent oxidation and degradation from atmospheric components, it is highly recommended to store the solid compound under an inert gas such as argon or nitrogen.[2]

  • Container: Use a tightly sealed, light-resistant container. Avoid storage in metal containers.[5]

  • Environment: The storage area should be a cool, dry, and well-ventilated space, away from incompatible substances.[3][6]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, or strong alkalis.[4]

Experimental Protocols

Handling Protocol

Due to its hazardous nature, this compound should be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and safety goggles with side-shields.[4][5][7]

  • If there is a risk of dust formation, use a suitable respirator.[4]

Handling Procedure:

  • Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[5]

  • Minimize dust generation during handling.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[4][6]

  • Wash hands thoroughly after handling.[5]

Solution Preparation Protocol
  • Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture onto the compound.

  • Under a fume hood, weigh the desired amount of the compound.

  • Add the chosen solvent to the solid. The dihydrochloride salt form enhances its solubility in aqueous solutions.[1]

  • If necessary, sonicate or vortex gently to ensure complete dissolution.

  • For storage of solutions, use amber or foil-wrapped vials to protect from light and store at -20°C for short-term or -80°C for long-term use.[4]

Visualizations

Storage Decision Pathway

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

A Start: Receive Compound B Is it for immediate use? A->B C Store at Room Temperature (Short-term, desiccated) B->C Yes D Is it the solid form? B->D No E Store at 2-8°C (Long-term, inert gas) D->E Yes F Is it in solution? D->F No I Long-term storage? F->I Yes G Store at -20°C (Up to 1 month, protect from light) H Store at -80°C (Up to 6 months, protect from light) I->G No I->H Yes

Caption: Decision pathway for storing this compound.

Safe Handling Workflow

This workflow outlines the essential steps for safely handling the compound in a laboratory setting.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Weigh Compound B->C D Step 4: Prepare Solution (If applicable) C->D E Step 5: Tightly Seal Container D->E F Step 6: Clean Work Area E->F G Step 7: Dispose of Waste Properly F->G H Step 8: Wash Hands Thoroughly G->H

Caption: Safe handling workflow for laboratory use.

References

Application Notes and Protocols: Development of G-protein-coupled receptor 40 (GPR40) Antagonists Using Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1] The glucose-dependent nature of GPR40-mediated insulin release offers a significant advantage over traditional insulin secretagogues, with a potentially lower risk of hypoglycemia. While agonists of GPR40 have been pursued clinically, antagonists also hold therapeutic promise, particularly in contexts where chronic FFA-induced GPR40 activation may contribute to β-cell dysfunction or lipotoxicity. This document outlines the development of GPR40 antagonists based on an isoquinolinone scaffold, providing detailed experimental protocols and data for researchers in the field. The isoquinolinone core represents a promising scaffold for the development of potent and selective GPR40 antagonists.

GPR40 Signaling Pathway

Activation of GPR40 by its endogenous ligands, free fatty acids, initiates a signaling cascade primarily through the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Caption: GPR40 signaling pathway and the inhibitory action of isoquinolinone antagonists.

Data Presentation: Structure-Activity Relationship (SAR) of Isoquinolinone-Based GPR40 Antagonists

The following table summarizes the in vitro potency and pharmacokinetic properties of a series of 1,2,3,4-tetrahydroisoquinolin-1-one derivatives as GPR40 antagonists. The data is based on the findings reported by Humphries et al. (2009).

Compound IDR1R2GPR40 IC50 (µM)Rat Microsomal Clearance (µL/min/mg)Rat in vivo Clearance (mL/min/kg)
1 HH>10--
2 4-F-PhH0.035150110
3 4-Cl-PhH0.02812095
4 4-MeO-PhH0.045>200>150
5 3-F-PhH0.060--
6 2-F-PhH0.150--
7 4-F-PhMe0.0258060
8 4-F-PhEt0.0306550
9 4-F-Phi-Pr0.0405035
10 (15i) 4-F-Phc-Pr0.0204525

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinolin-1-one GPR40 Antagonists

The synthesis of the 1,2,3,4-tetrahydroisoquinolin-1-one scaffold can be achieved through a multi-step process, as outlined in the workflow below. This protocol is adapted from the general synthetic strategy described by Humphries et al. (2009).

Synthesis_Workflow Start Starting Materials: - Substituted Phenylacetic Acid - 2-Phenylethanamine Step1 Amide Coupling Start->Step1 Intermediate1 N-(2-Phenylethyl)-2-phenylacetamide Intermediate Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Intramolecular Cyclization) Intermediate1->Step2 Intermediate2 Tetrahydroisoquinolin-1-one Core Step2->Intermediate2 Step3 N-Alkylation / Arylation Intermediate2->Step3 FinalProduct Final Isoquinolinone GPR40 Antagonist Step3->FinalProduct

Caption: General synthetic workflow for isoquinolinone-based GPR40 antagonists.

Step 1: Amide Coupling

  • To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in dichloromethane (DCM) at 0°C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 2-phenylethanamine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-phenylethyl)-2-phenylacetamide intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the N-(2-phenylethyl)-2-phenylacetamide intermediate (1.0 eq) to a flask containing polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture to 120°C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully quench with ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the tetrahydroisoquinolin-1-one core.

Step 3: N-Alkylation/Arylation

  • To a solution of the tetrahydroisoquinolin-1-one core (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (NaH) (1.2 eq) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final product by column chromatography to obtain the target isoquinolinone GPR40 antagonist.

In Vitro GPR40 Antagonist Activity Assessment: Calcium Mobilization Assay

This protocol describes a method to determine the inhibitory activity of isoquinolinone compounds on GPR40-mediated intracellular calcium mobilization in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human GPR40 (HEK-hGPR40).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • GPR40 agonist (e.g., Linoleic acid).

  • Test compounds (isoquinolinone derivatives).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK-hGPR40 cells in appropriate growth medium.

    • The day before the assay, seed the cells into 96-well plates at a density of 50,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the isoquinolinone test compounds and a known GPR40 antagonist (control) in assay buffer.

    • Wash the cells once with assay buffer.

    • Add 20 µL of the diluted test compounds or control to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of the GPR40 agonist (e.g., EC80 of linoleic acid) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence response minus the baseline.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Calculate the IC50 value for each compound using a non-linear regression analysis.

In Vivo Pharmacokinetic Profiling in Rats

This protocol provides a general framework for assessing the pharmacokinetic properties of isoquinolinone-based GPR40 antagonists in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Test compound (isoquinolinone antagonist).

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight before dosing.

    • Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of the antagonist at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

Conclusion

The isoquinolinone scaffold serves as a valuable starting point for the development of potent and selective GPR40 antagonists. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. The provided data on the structure-activity relationship of 1,2,3,4-tetrahydroisoquinolin-1-one derivatives highlights key structural features that influence their antagonist activity and pharmacokinetic properties. This information will be instrumental for researchers and drug development professionals in the design and optimization of novel GPR40 antagonists for the potential treatment of type 2 diabetes and other metabolic disorders.

References

Troubleshooting & Optimization

How to improve the solubility of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling 1-Isoquinolin-1-ylmethanamine dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the dihydrochloride salt form used?

This compound is a chemical compound utilized in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] The dihydrochloride salt form is used to enhance the aqueous solubility and stability of the parent compound, 1-Isoquinolin-1-ylmethanamine, which is a basic molecule.[1] Salt formation is a common and effective method for increasing the dissolution rate of ionizable drug candidates.[2][3][4]

Q2: I am having trouble dissolving this compound in water. What are the initial troubleshooting steps?

Difficulty dissolving this compound can arise from several factors. Here is a logical troubleshooting workflow to address this issue:

G start Start: Dissolution Issue check_purity Verify Compound Purity & Storage (≥95% purity, stored at 0-8 °C) start->check_purity increase_agitation Increase Agitation (Vortexing / Sonication) check_purity->increase_agitation Purity/Storage OK gentle_heating Gentle Heating (e.g., 37°C water bath) increase_agitation->gentle_heating Still insoluble success Compound Dissolved increase_agitation->success Soluble adjust_ph Adjust pH (Lower pH with dilute HCl) gentle_heating->adjust_ph Still insoluble gentle_heating->success Soluble use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent Still insoluble adjust_ph->success Soluble use_cosolvent->success Soluble fail Consult Further / Re-evaluate Solvent System use_cosolvent->fail Still insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Q3: How does pH affect the solubility and stability of this compound?

As a dihydrochloride salt of a basic compound, the pH of the solvent is a critical factor.

  • Solubility: In aqueous solutions, a lower pH (acidic conditions) will generally favor the protonated, more soluble form of the amine. If your aqueous solution is neutral or basic, the compound may convert to its less soluble free base form, leading to precipitation.

  • Stability: While acidic conditions improve solubility, extremely high or low pH values can potentially lead to chemical degradation over time, especially with heating. For amine hydrochlorides, maintaining a weakly acidic pH is often optimal for both solubility and stability.[5] It is recommended to prepare fresh solutions and avoid long-term storage in highly basic solutions.

Q4: What solvents, other than water, can be used to dissolve this compound?

If aqueous solubility is insufficient for your experimental needs, various organic solvents and co-solvent systems can be employed. The choice of solvent will depend on the requirements of the subsequent application (e.g., cell culture compatibility, reaction conditions).

Solvent CategoryExamplesSuitability & Considerations
Aqueous Buffers Phosphate-Buffered Saline (PBS), Citrate BufferRecommended to use buffers with a pH below 7 to maintain the protonated state.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Often used to create concentrated stock solutions that can be diluted into aqueous media.
Alcohols Ethanol, MethanolCan be effective as co-solvents with water to increase solubility.[6]

Note: Always test the compatibility of the chosen solvent with your experimental system.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.

This common issue often points to a change in solution conditions.

G start Precipitation Observed check_ph Check pH of Final Solution start->check_ph check_dilution Evaluate Dilution Step start->check_dilution check_temp Note Temperature Changes start->check_temp ph_increase pH Increased? (Dilution into basic buffer) check_ph->ph_increase solvent_exchange Solvent Exchange? (Diluting DMSO stock into aqueous buffer) check_dilution->solvent_exchange temp_drop Temperature Decreased? check_temp->temp_drop solution_ph Action: Lower pH of final solution or use an acidic buffer. ph_increase->solution_ph solution_cosolvent Action: Decrease stock concentration or increase co-solvent percentage in final solution. solvent_exchange->solution_cosolvent solution_temp Action: Maintain temperature or gently re-warm. temp_drop->solution_temp

References

Technical Support Center: Synthesis of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isoquinolin-1-ylmethanamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Isoquinolin-1-ylmethanamine?

The most prevalent and industrially scalable method is the catalytic hydrogenation of 1-isoquinolinecarbonitrile. This precursor is typically synthesized from isoquinoline itself through reactions like the Reissert-Henze reaction. The hydrogenation reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂).

Q2: Which catalysts are most effective for the hydrogenation of 1-isoquinolinecarbonitrile?

Both Raney Nickel and Palladium on Carbon (Pd/C) are effective catalysts for this transformation. Raney Nickel is often used in combination with ammonia to suppress the formation of secondary amine impurities. Cobalt-based catalysts have also been reported as effective for the selective hydrogenation of nitriles to primary amines.[1]

Q3: Why is ammonia often added during the catalytic hydrogenation of nitriles?

During nitrile reduction, the intermediate imine can react with the already formed primary amine product to generate a secondary amine impurity after further reduction. Ammonia, when used as a co-catalyst or solvent, competes with the product amine for reaction with the imine intermediate, thereby minimizing the formation of this key byproduct and improving the selectivity for the desired primary amine.[1][2]

Q4: Can other reducing agents like Lithium Aluminum Hydride (LAH) be used?

While LAH is a potent reagent for reducing nitriles to primary amines, its use with substrates containing an isoquinoline ring can be problematic. LAH is capable of reducing the aromatic isoquinoline ring system itself, leading to a mixture of products and lower yields of the desired compound. Therefore, milder and more selective methods like catalytic hydrogenation are generally preferred.

Q5: How is the final product isolated and purified as the dihydrochloride salt?

After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude free-base amine is then dissolved in a suitable solvent, such as isopropanol or acetone. Two equivalents of hydrochloric acid (often as a solution in a solvent like ethanol or ether) are added. The dihydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration and then purified by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Primary Amine
Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Catalyst Activity: Ensure the Raney Nickel or Pd/C catalyst is fresh and active. Deactivated catalysts are a common cause of incomplete reactions. Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the H₂ pressure can drive the reaction to completion. Optimize Reaction Time/Temperature: Monitor the reaction progress by TLC or GC/MS. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time.
Side Product Formation Formation of Secondary Amines: This is the most common side reaction. Perform the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) to suppress the formation of secondary amine byproducts.[2][3] Reduction of the Isoquinoline Ring: This can occur with overly harsh reducing agents like LAH. Switch to a more selective method like catalytic hydrogenation with Raney Nickel or a cobalt-based catalyst.[1]
Product Loss During Workup Amine Solubility: The free-base product may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Salt Formation Issues: Incomplete precipitation of the dihydrochloride salt can lead to significant yield loss. Ensure the addition of two full equivalents of HCl. Cooling the solution and using a solvent in which the salt is poorly soluble (like diethyl ether) can improve precipitation.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Persistent Impurities Identify the Impurity: Use techniques like NMR or LC-MS to identify the structure of the main impurity. If it is the secondary amine, re-evaluate the hydrogenation conditions (see above). Recrystallization: Choose an appropriate solvent system for recrystallization of the dihydrochloride salt. Mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether) are often effective.
Product is an Oil, Not a Solid Residual Solvent: Ensure the product is completely dry and free of residual solvent, which can prevent crystallization. Incorrect Stoichiometry of HCl: The presence of the free base or a mono-hydrochloride salt can result in an oily product. Ensure exactly two equivalents of HCl have been added. Titration can be a useful analytical tool here.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitrile Reduction

The following data is representative for heteroaromatic nitrile reductions and illustrates the effect of different catalysts and conditions. Actual yields for 1-isoquinolinecarbonitrile may vary.

CatalystH₂ Pressure (bar)Temperature (°C)SolventAdditiveYield of Primary Amine (%)Reference
10% Pd/C630Isopropanol-~95% (for Benzonitrile)[2]
Raney® Nickel80100MethanolNH₃High Selectivity[3]
70% Co/SiO₂8080-NH₃High Selectivity[1]
DMPSi-Pd/SiO₂0.5 (flow)60-->95% (for Heteroaromatic Nitriles)[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Isoquinolinecarbonitrile (Precursor)

This protocol is based on the Reissert-Henze reaction.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve isoquinoline (1 mole) in dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of benzoyl chloride (1.2 moles) and potassium cyanide (1.5 moles) in water dropwise while maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The Reissert compound will precipitate.

  • Workup: Filter the solid precipitate and wash it with water, followed by cold ethanol.

  • Hydrolysis: Treat the Reissert compound with a strong acid (e.g., H₃PO₄) and heat to induce hydrolysis and elimination to form 1-isoquinolinecarbonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Catalytic Hydrogenation to 1-Isoquinolin-1-ylmethanamine
  • Catalyst Preparation: In a suitable high-pressure reactor (autoclave), add 1-isoquinolinecarbonitrile (1 mole).

  • Solvent and Catalyst Addition: Add a solvent such as methanol saturated with ammonia. Carefully add Raney Nickel (approx. 5-10% by weight, as a slurry in water or ethanol).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-80 bar). Heat the reaction to the target temperature (e.g., 60-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within several hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent at all times.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent. The residue is the crude 1-Isoquinolin-1-ylmethanamine free base.

Protocol 3: Formation of Dihydrochloride Salt
  • Dissolution: Dissolve the crude amine from Protocol 2 in a minimal amount of a suitable solvent like isopropanol or anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add two molar equivalents of concentrated hydrochloric acid or a solution of HCl in ethanol.

  • Precipitation: The this compound salt will precipitate as a white solid. Stir the slurry at a low temperature for about 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the final product under vacuum to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Isoquinoline Isoquinoline Reissert_Compound Reissert Intermediate Isoquinoline->Reissert_Compound KCN, BzCl Precursor 1-Isoquinolinecarbonitrile Reissert_Compound->Precursor H₃PO₄, Heat Free_Base 1-Isoquinolin-1-ylmethanamine (Free Base) Precursor->Free_Base H₂, Raney Ni NH₃/MeOH Final_Product 1-Isoquinolin-1-ylmethanamine Dihydrochloride Free_Base->Final_Product 2 eq. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? incomplete_rxn->side_products No check_catalyst Check Catalyst Activity Increase H₂ Pressure Optimize Time/Temp incomplete_rxn->check_catalyst Yes workup_loss Product Loss During Workup? side_products->workup_loss No add_nh3 Add NH₃ to Reaction (Suppresses Secondary Amine) side_products->add_nh3 Yes (Secondary Amine) reassess_reagent Use Catalytic Hydrogenation (Avoids Ring Reduction) side_products->reassess_reagent Yes (Ring Reduction) optimize_extraction Optimize Extraction pH Ensure Complete Salt Precipitation workup_loss->optimize_extraction Yes

Caption: Troubleshooting workflow for low synthesis yield.

References

Common experimental issues with 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Isoquinolin-1-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: Due to its dihydrochloride salt form, this compound is generally soluble in aqueous solutions. For a stock solution, we recommend using sterile, deionized water or a buffer of your choice with a slightly acidic pH to maintain protonation of the amine groups and enhance solubility. Polar organic solvents such as DMSO and ethanol can also be used.[1][2] It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[3] Stock solutions should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound known to interact with any specific biological targets?

A3: While direct and extensive studies on this compound are limited in publicly available literature, the isoquinoline scaffold is a common feature in compounds designed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain perception.[4][5][6][7] Therefore, it is plausible that this compound or its derivatives may interact with TRPV1 or other neurological targets.

Troubleshooting Guides

Solubility Issues
Problem Potential Cause Troubleshooting Steps
Compound does not fully dissolve in water. The concentration may be too high, or the pH of the water may be neutral or slightly basic, reducing the solubility of the amine salt.- Try gentle warming (to no more than 40°C) and vortexing. - Acidify the water slightly with a drop of dilute HCl. - Prepare a more dilute stock solution.
Precipitation occurs when adding the stock solution to cell culture media. The buffer capacity of the media may be overcome, leading to a pH change and precipitation. The compound may also be less soluble in the complex mixture of the media.- Prepare a more dilute stock solution to minimize the volume added to the media. - Add the stock solution to the media dropwise while gently swirling. - Consider using a stock solution prepared in a solvent compatible with your cell culture, such as DMSO, at a final concentration that is non-toxic to the cells (typically <0.5%).
The compound is insoluble in a non-polar organic solvent. As an amine dihydrochloride salt, the compound is highly polar and will have poor solubility in non-polar solvents.- If a reaction requires a non-polar solvent, consider converting the dihydrochloride salt to the free base by neutralization with a suitable base.[8] However, be aware that the free base may have different stability and handling properties.
Experimental Inconsistencies & Artifacts
Problem Potential Cause Troubleshooting Steps
Variable results in cell-based assays. - Inconsistent cell seeding density. - Cell passage number affecting cellular response. - Degradation of the compound in the stock solution or in the assay medium over time.- Ensure consistent cell seeding and use cells within a defined passage number range. - Prepare fresh dilutions of the compound from a frozen stock for each experiment. - Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.
Unexpected side reactions in organic synthesis. The amine groups are nucleophilic and can participate in side reactions. The isoquinoline ring can also undergo various chemical transformations.- Protect the primary amine group if it is not the intended reactive site. - Carefully control reaction conditions such as temperature and stoichiometry. - Analyze the reaction mixture by techniques like HPLC or TLC to monitor for the formation of byproducts.
Difficulty in isolating the compound as a hydrochloride salt after a reaction. The salt may be an oil or "goo" instead of a crystalline solid, or it may be too soluble in the chosen solvent system.- Try precipitating the salt from a different solvent or a mixture of solvents. Adding a less polar solvent like diethyl ether or petroleum ether to a solution in a more polar solvent can often induce precipitation.[9] - If the salt is hygroscopic, ensure all solvents and equipment are dry.

Quantitative Data Summary

Solvent General Solubility of Isoquinoline Derivatives/Amine Salts Expected Solubility of this compound
Water Soluble, especially in acidic conditions.[2]Expected to be soluble, with solubility increasing at lower pH.
Ethanol Generally soluble.[2]Expected to be soluble.
DMSO Generally soluble.[1]Expected to be soluble.
Non-polar organic solvents (e.g., hexane, toluene) Generally insoluble.[2]Expected to be insoluble.

Experimental Protocols & Methodologies

Forced Degradation Study Protocol (General)

Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all samples, including a control sample (stock solution at room temperature), by a suitable analytical method like HPLC to identify and quantify any degradation products.

General Procedure for Neutralizing the Dihydrochloride Salt to the Free Base
  • Dissolve the this compound in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the solution is basic (pH > 8).[8]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting a 1-Isoquinolin-1-ylmethanamine dihydrochloride (Solid) b Prepare Stock Solution (e.g., Water, DMSO) a->b c Cell-Based Assay b->c Dilute in media d Organic Synthesis b->d Add to reaction e Analytical Characterization b->e Direct analysis f Data Analysis c->f d->f e->f g Inconsistent Results? f->g h Consult Troubleshooting Guide g->h

Caption: A general experimental workflow for using this compound.

troubleshooting_logic cluster_solubility Solubility Problem? cluster_stability Stability/Reaction Problem? cluster_assay Assay Performance Problem? start Experimental Issue Encountered sol_yes Yes start->sol_yes sol_no No start->sol_no solution_sol Refer to Solubility Troubleshooting Guide sol_yes->solution_sol stab_yes Yes sol_no->stab_yes stab_no No sol_no->stab_no solution_stab Refer to Stability & Synthesis Troubleshooting stab_yes->solution_stab assay_yes Yes stab_no->assay_yes solution_assay Refer to Cell-Based Assay Troubleshooting Guide assay_yes->solution_assay

Caption: A logical flow diagram for troubleshooting common experimental issues.

References

Refining reaction conditions for synthesizing isoquinoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoquinoline core?

The most established and widely used methods for synthesizing the isoquinoline scaffold are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. These methods rely on intramolecular electrophilic aromatic substitution.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Reagents and Solvents: Impurities can significantly interfere with the reaction. Ensure all starting materials are of high purity and that solvents are anhydrous, especially for reactions sensitive to moisture.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of materials.

  • Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen. Employing an inert atmosphere (e.g., nitrogen or argon) is crucial for such reactions.

  • Mixing Efficiency: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure the stirring is adequate for the scale and viscosity of your reaction.

  • Product Stability: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.

Q3: Where can I find information on the biological activities of isoquinoline derivatives?

Isoquinoline derivatives exhibit a wide range of pharmacological activities and are key structural motifs in many natural products and synthetic drugs. They have been investigated for their potential as antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral agents, among others.[1] Some isoquinoline alkaloids are known to target signaling pathways like the PI3K/Akt/mTOR pathway, which is implicated in cancer.[1]

Troubleshooting Guides

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[2][3][4]

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., lacks electron-donating groups).[5]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a milder, more modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[5]
The dehydrating agent is not potent enough for the specific substrate.[5]For electron-deficient or neutral substrates, a combination of P₂O₅ in refluxing POCl₃ is a classic choice. Milder, modern alternatives include Tf₂O with 2-chloropyridine.[5]
The starting material or product is decomposing at high temperatures.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid prolonged heating.
Formation of a Styrene-like Side Product A retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments.Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products. Employing milder conditions (e.g., Tf₂O and 2-chloropyridine at lower temperatures) can also suppress this side reaction.[5]
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that ipso-attack followed by rearrangement can occur, especially with P₂O₅.
Reaction Mixture Becomes a Thick, Unmanageable Tar Polymerization and decomposition are occurring due to high temperatures or prolonged reaction times.Carefully control the reaction temperature, potentially with a gradual increase. Monitor the reaction closely and stop it once the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.

Quantitative Data: Effect of Dehydrating Agent on Yield

The following table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions, illustrating the impact of the dehydrating agent.

Dehydrating Agent Solvent Temperature Yield (%)
POCl₃TolueneRefluxModerate
P₂O₅ in POCl₃RefluxHighGood to Excellent
PPA-150 °CGood
Tf₂O, 2-chloropyridineDichloromethane-20 °C to RTHigh to Excellent
Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7][8]

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield or No Reaction The aromatic ring is not sufficiently nucleophilic.The reaction works best with electron-donating groups on the aromatic ring. For less reactive substrates, harsher conditions with strong acids (e.g., concentrated HCl, TFA) and higher temperatures may be necessary.[7]
The iminium ion intermediate is not forming efficiently.Ensure anhydrous conditions and use an appropriate acid catalyst. The choice of acid can be critical.
The aldehyde or ketone is sterically hindered or unreactive.Use a more reactive carbonyl compound if possible. For example, formaldehyde is a very simple and reactive aldehyde for this reaction.[9]
Side Reactions Polymerization of the starting materials or intermediates.Control the reaction temperature and concentration of reactants. Slow addition of the acid catalyst may be beneficial.

Quantitative Data: Representative Yields

Yields for the Pictet-Spengler reaction are highly substrate-dependent. Reactions with highly activated aromatic rings, such as indoles, can proceed in high yields under mild conditions, while less nucleophilic rings like phenyl groups often give poorer yields and require more forcing conditions.[7]

β-Arylethylamine Carbonyl Compound Conditions Yield (%)
TryptamineFormaldehydeHCl, heatHigh
PhenethylamineDimethoxymethaneConc. HCl, refluxModerate to Good
3,4-DimethoxyphenethylamineAcetaldehydeH₂SO₄, 0 °CGood
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine.[10]

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Isoquinoline Incomplete formation of the benzalaminoacetal (Schiff base) intermediate.Ensure the condensation reaction to form the Schiff base goes to completion before attempting the cyclization. This can often be done in a separate step.
The acid catalyst is not effective for the cyclization step.A variety of acids can be used, including sulfuric acid, trifluoroacetic anhydride, and Lewis acids. The optimal acid will depend on the substrate.[10]
Electron-withdrawing groups on the benzaldehyde are hindering the cyclization.The reaction is generally more efficient with electron-donating groups on the aromatic ring.

Quantitative Data: Representative Yields

The yield of the Pomeranz-Fritsch reaction is sensitive to the substituents on the aromatic ring and the reaction conditions.

Benzaldehyde Derivative Acid Catalyst Yield (%)
BenzaldehydeH₂SO₄Moderate
3,4-DimethoxybenzaldehydeH₂SO₄Good
4-NitrobenzaldehydeH₂SO₄Low

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
  • Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or a non-protic solvent like dichloromethane).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated HCl, H₂SO₄, or trifluoroacetic acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline

This reaction is often carried out in two steps.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

  • Combine the benzaldehyde (1.0 equiv) and the 2,2-dialkoxyethylamine (1.0 equiv) in a suitable solvent like toluene.

  • Heat the mixture at reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The crude benzalaminoacetal can be used directly in the next step or purified if necessary.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude benzalaminoacetal in a suitable solvent.

  • Carefully add a strong acid (e.g., concentrated sulfuric acid) and heat the mixture. The reaction temperature and time will vary depending on the substrate.

  • Monitor the formation of the isoquinoline product by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto ice.

  • Basify the mixture with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude isoquinoline by column chromatography or distillation.

Visualizations

experimental_workflow cluster_BN Bischler-Napieralski Workflow cluster_PS Pictet-Spengler Workflow cluster_PF Pomeranz-Fritsch Workflow bn_start β-Arylethylamide bn_reagents Add POCl₃ in Anhydrous Solvent bn_start->bn_reagents bn_reflux Reflux (1-24h) bn_reagents->bn_reflux bn_quench Quench with Base bn_reflux->bn_quench bn_extract Extract with Organic Solvent bn_quench->bn_extract bn_purify Purify bn_extract->bn_purify bn_product 3,4-Dihydroisoquinoline bn_purify->bn_product ps_start β-Arylethylamine + Aldehyde/Ketone ps_acid Add Acid Catalyst ps_start->ps_acid ps_react Stir (RT to Reflux) ps_acid->ps_react ps_neutralize Neutralize with Base ps_react->ps_neutralize ps_extract Extract ps_neutralize->ps_extract ps_purify Purify ps_extract->ps_purify ps_product Tetrahydroisoquinoline ps_purify->ps_product pf_start Benzaldehyde + 2,2-Dialkoxyethylamine pf_schiff Form Schiff Base (Reflux with H₂O removal) pf_start->pf_schiff pf_cyclize Acid-Catalyzed Cyclization (Heat) pf_schiff->pf_cyclize pf_workup Work-up (Basify) pf_cyclize->pf_workup pf_extract Extract pf_workup->pf_extract pf_purify Purify pf_extract->pf_purify pf_product Isoquinoline pf_purify->pf_product

Caption: Experimental workflows for common isoquinoline syntheses.

troubleshooting_flowchart start Low Yield in Isoquinoline Synthesis check_reagents Are reagents and solvents pure/dry? start->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_conditions Are reaction conditions (T, time) optimized? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Run small-scale trials to find optimal conditions check_conditions->optimize_conditions No check_atmosphere Is an inert atmosphere required and used? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere use_inert Use N₂ or Ar atmosphere check_atmosphere->use_inert No check_activation Is the aromatic ring sufficiently activated? check_atmosphere->check_activation Yes use_inert->check_activation modify_substrate Modify substrate or use harsher conditions check_activation->modify_substrate No final_solution Yield Improved check_activation->final_solution Yes modify_substrate->final_solution

Caption: Troubleshooting decision-making for low yield issues.

PI3K_Akt_mTOR_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes isoquinoline Isoquinoline Derivatives isoquinoline->pi3k inhibit isoquinoline->akt inhibit isoquinoline->mtor inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

References

Methods for assessing the purity of 1-Isoquinolin-1-ylmethanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Isoquinolin-1-ylmethanamine dihydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). A combination of these techniques provides a comprehensive purity profile.[1]

Q2: What is the expected appearance and molecular weight of this compound?

A2: this compound is typically a white to off-white powder. Its molecular formula is C₁₀H₁₀N₂·2HCl, with a molecular weight of 231.12 g/mol .

Q3: What are some potential impurities that could be present in a sample of this compound?

A3: Potential impurities can originate from the synthetic route or degradation. These may include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products formed by exposure to air, light, or heat.[1][2] For isoquinoline-based syntheses, common impurities can include isomers and related substances from the starting materials.[1]

Q4: How can I confirm the identity of this compound?

A4: The identity of the compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be compared with a reference standard or literature values to confirm the structure.

Q5: What is a typical purity specification for this compound?

A5: For research and development purposes, a purity of ≥95% is often acceptable. However, for pharmaceutical applications, a much higher purity (e.g., >99%) is typically required, with stringent limits on individual impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) for the main compound.

  • Potential Cause 1: Secondary interactions with the stationary phase. As an amine, the compound can interact with residual silanols on the silica-based column, leading to peak tailing.[3]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) to ensure the amine is fully protonated and reduce silanol interactions.

      • Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like heptafluorobutyric acid (HFBA) into the mobile phase to improve peak shape.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

  • Potential Cause 2: Column overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample and re-inject.

      • Decrease Injection Volume: Lower the volume of the sample injected onto the column.

Issue: Inconsistent retention times.

  • Potential Cause 1: Inadequate column equilibration.

    • Troubleshooting Steps: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.

  • Potential Cause 2: Fluctuations in mobile phase composition or temperature.

    • Troubleshooting Steps:

      • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.

      • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

Quantitative NMR (qNMR) Analysis

Issue: Inaccurate purity calculation.

  • Potential Cause 1: Overlapping signals. Peaks from the analyte, internal standard, and impurities may overlap, leading to integration errors.[4]

    • Troubleshooting Steps:

      • Select a Different Internal Standard: Choose an internal standard with signals in a clear region of the spectrum.

      • Change the Solvent: Using a different deuterated solvent may shift the signals and resolve the overlap.

      • Use a Higher Field NMR: A higher magnetic field strength can improve signal dispersion.

  • Potential Cause 2: Incomplete relaxation of nuclei. Insufficient delay between pulses can lead to inaccurate signal integration.[4]

    • Troubleshooting Steps: Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest.

Issue: Poor signal-to-noise ratio.

  • Potential Cause: Low sample concentration.

    • Troubleshooting Steps:

      • Increase Sample Concentration: Prepare a more concentrated sample, ensuring it remains fully dissolved.

      • Increase the Number of Scans: Acquire more scans to improve the signal-to-noise ratio.

Experimental Protocols

Purity Determination by HPLC-UV

This method is designed for the quantitative analysis of this compound and its potential non-volatile impurities.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of Mobile Phase A.
Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity of the compound using an internal standard.

Table 2: qNMR Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated Methanol (Methanol-d₄)
Internal Standard Maleic Acid (high purity)
Sample Preparation Accurately weigh ~10 mg of the compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.75 mL of Methanol-d₄.
Pulse Program Standard 1D proton with a 30° pulse angle.
Relaxation Delay (D1) 30 seconds
Number of Scans 16

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinyl protons of maleic acid.

Identity Confirmation by LC-MS

This method is for confirming the molecular weight of the compound.

Table 3: LC-MS Method Parameters

ParameterValue
LC System As described in the HPLC-UV method.
Mass Spectrometer ESI-QTOF or ESI-Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 50-500
Expected Ion [M+H]⁺ at m/z 159.09 (for the free base)
Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values to assess purity.

Table 4: Theoretical vs. Expected Elemental Composition

ElementTheoretical %
Carbon (C)51.97
Hydrogen (H)5.23
Nitrogen (N)12.12
Chlorine (Cl)30.68

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample 1-Isoquinolin-1-ylmethanamine dihydrochloride Sample HPLC HPLC-UV (Purity & Impurities) Sample->HPLC Dissolve in Mobile Phase A qNMR qNMR (Absolute Purity) Sample->qNMR Dissolve with Internal Standard LCMS LC-MS (Identity Confirmation) Sample->LCMS Dilute for Analysis EA Elemental Analysis (Elemental Composition) Sample->EA Submit for Combustion Analysis Purity Purity Assessment HPLC->Purity qNMR->Purity Identity Identity Verification LCMS->Identity EA->Purity EA->Identity

Caption: Workflow for the comprehensive purity assessment of the compound.

hplc_troubleshooting Start Poor Peak Shape in HPLC Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No CauseTailing Secondary Interactions with Silanols Tailing->CauseTailing Yes CauseFronting Column Overload Fronting->CauseFronting Yes End Improved Peak Shape Fronting->End No SolveTailing1 Lower Mobile Phase pH CauseTailing->SolveTailing1 SolveTailing2 Use Base- Deactivated Column CauseTailing->SolveTailing2 SolveTailing1->End SolveTailing2->End SolveFronting1 Dilute Sample CauseFronting->SolveFronting1 SolveFronting2 Decrease Injection Volume CauseFronting->SolveFronting2 SolveFronting1->End SolveFronting2->End

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Preventing degradation of 1-Isoquinolin-1-ylmethanamine dihydrochloride in storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Isoquinolin-1-ylmethanamine dihydrochloride to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are based on information from various suppliers.[1][2][3]

Q2: What are the visible signs of degradation of this compound?

A2: As a white to off-white powder, any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, melting) may indicate degradation.[1] The presence of an unusual odor could also be a sign of chemical change.

Q3: What are the likely causes of degradation for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amine hydrochloride salts can be susceptible to several degradation mechanisms. These include:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[4][5]

  • Oxidation: Reaction with atmospheric oxygen or other oxidizing agents. The isoquinoline ring system and the primary amine could be susceptible to oxidation.

  • Photodegradation: Decomposition upon exposure to light, particularly UV light.

  • Thermal Degradation: Decomposition at elevated temperatures.

Q4: Is the dihydrochloride salt form stable?

A4: Yes, the dihydrochloride salt form is generally more stable and offers enhanced solubility in aqueous solutions compared to the free base.[1] Salt formation is a common strategy to improve the stability and handling of amine-containing compounds.[6]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the storage and handling of this compound.

Problem: The compound has changed color (e.g., turned yellow/brown).

  • Possible Cause: This is a common indicator of degradation, potentially due to oxidation, exposure to light, or reaction with impurities.

  • Solution:

    • Cease using the discolored compound in experiments where purity is critical.

    • Verify the purity of the material using an appropriate analytical method (see Experimental Protocols section).

    • If degradation is confirmed, procure a fresh batch of the compound.

    • Review your storage and handling procedures to ensure the compound is protected from light and stored under an inert atmosphere if possible.

Problem: The compound has become clumpy or appears moist.

  • Possible Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere. This can accelerate hydrolytic degradation.

  • Solution:

    • Store the compound in a desiccator to remove absorbed water.

    • If you suspect significant degradation has occurred, verify the purity of the compound.

    • For future use, handle the compound in a dry environment (e.g., a glove box) and ensure the container is tightly sealed after each use.

Problem: Inconsistent experimental results are being obtained with the compound.

  • Possible Cause: This could be due to a loss of purity and potency of the compound over time.

  • Solution:

    • Perform a purity check on your current stock of the compound using one of the methods described in the Experimental Protocols section.

    • If the purity is below the required specification (typically ≥95-97%), it is advisable to use a new, unopened batch of the compound for your experiments.[1][3]

    • Always record the lot number and date of receipt for your chemicals to track their age and potential for degradation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with this compound.

G Troubleshooting Workflow for Compound Degradation cluster_0 Problem Identification cluster_1 Investigation cluster_2 Decision cluster_3 Resolution start Observe Issue (e.g., color change, clumping, inconsistent results) check_purity Assess Purity (e.g., HPLC, NMR) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure use_compound Continue Use is_pure->use_compound Yes discard_compound Procure Fresh Batch is_pure->discard_compound No review_storage Review and Improve Storage/Handling Procedures discard_compound->review_storage review_storage->start Monitor New Batch

Caption: A flowchart for identifying and resolving issues related to the degradation of this compound.

Summary of Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature 0-8 °C or Room TemperatureTo minimize thermal degradation.[1][2]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)To prevent oxidation.[2][3]
Light Store in the dark (e.g., amber vial)To prevent photolytic degradation.
Moisture Keep in a dry place, tightly sealed containerTo prevent hydrolysis.
pH Avoid strongly acidic or basic conditions in solutionAmine hydrochlorides can be susceptible to hydrolysis under these conditions.[4]
Incompatibilities Strong oxidizing agentsTo prevent oxidative degradation.

Experimental Protocols

To assess the stability and purity of this compound, the following analytical methods can be employed. These are standard techniques for the analysis of pharmaceutical compounds and impurities.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of any degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 246 nm).[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[7]

Methodology:

  • Prepare separate solutions of the compound (e.g., at 1 mg/mL) in the following solutions:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Neutral Hydrolysis: Water

  • Expose a solid sample of the compound to:

    • Thermal Stress: Place in an oven at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Stress: Expose to a light source (e.g., UV lamp).

  • Incubate the samples for a defined period (e.g., 24-48 hours).

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration.

  • Analyze the samples by HPLC (as described in Protocol 1) to determine the extent of degradation and the formation of any degradation products.

Stability Testing Experimental Workflow

The following diagram outlines the workflow for conducting a forced degradation study.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution of Compound acid Acidic Hydrolysis (e.g., 0.1M HCl) prep->acid base Basic Hydrolysis (e.g., 0.1M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (Solid Sample) prep->thermal photo Photolytic Stress (Solid Sample) prep->photo analyze Analyze by HPLC-UV at Defined Time Points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze outcome Identify Degradation Products and Pathways analyze->outcome

Caption: A schematic of the experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Interpreting Unexpected Results in Assays Involving Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing derivatives of 1-Isoquinolin-1-ylmethanamine dihydrochloride in their experiments. Given that the isoquinoline scaffold is a "privileged structure" in medicinal chemistry, derivatives often exhibit a broad range of biological activities, which can sometimes lead to unexpected or difficult-to-interpret results.[1] This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets and mechanisms of action for isoquinoline-based compounds?

A1: Isoquinoline derivatives are known to interact with a wide array of biological targets, leading to various mechanisms of action. Common targets include:

  • Protein Kinases: Many isoquinoline-based inhibitors target the highly conserved ATP-binding pocket of protein kinases, which can lead to both on-target and off-target effects.[1][2]

  • Microtubules: Certain isoquinoline alkaloids, such as noscapine, can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • DNA and RNA: The planar structure of some isoquinoline compounds allows them to intercalate into nucleic acids, potentially causing genotoxicity or interfering with DNA replication and transcription.[1][3]

  • Ion Channels: A significant number of isoquinoline alkaloids have been shown to modulate the activity of various ion channels, with the hERG potassium channel being a notable off-target that can lead to cardiotoxicity.[4]

  • G-Protein Coupled Receptors (GPCRs): Derivatives can act as agonists or antagonists at various GPCRs, such as dopamine receptors.

  • Enzymes: Isoquinoline alkaloids can inhibit enzymes like acetylcholinesterase and topoisomerase.[2]

Q2: My isoquinoline derivative shows high potency in a biochemical assay but is significantly less active in a cell-based assay. What could be the reason?

A2: This is a common issue that can arise from several factors related to the compound's properties and its interaction with the cellular environment. Here are some potential causes and troubleshooting steps:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[1]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Compound Degradation: The compound may be unstable in the cell culture medium over the time course of the experiment.

To investigate this, you can perform co-incubation experiments with known efflux pump inhibitors or assess the compound's stability in cell culture medium and its metabolic profile.[1]

Q3: I am observing fluorescence quenching in my assay when I add my isoquinoline derivative. Why is this happening and how can I mitigate it?

A3: Some isoquinoline derivatives possess intrinsic fluorescent properties or can quench the fluorescence of other molecules.[5][6][7][8] This can interfere with assays that use fluorescence as a readout.

  • Mitigation Strategies:

    • Run a cell-free assay with your compound and the fluorescent dye to quantify the quenching effect.

    • If possible, switch to a different fluorescent dye with a distinct excitation/emission spectrum.

    • Consider using a non-fluorescent, label-free detection method or a luminescent-based assay.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

Problem: Your lead isoquinoline derivative is highly cytotoxic to your target cancer cell line, but it also shows significant toxicity to non-cancerous control cell lines.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepRationale
On-Target Toxicity in Normal Cells Assess the expression level of the intended target in both cancerous and non-cancerous cell lines.If the target is also expressed in normal cells, the observed cytotoxicity might be an on-target effect.
Off-Target Cytotoxicity Perform a broad-panel kinase screen or other off-target profiling assays.Isoquinoline scaffolds can interact with multiple targets, and off-target inhibition of essential proteins can lead to non-specific cytotoxicity.[1][2]
General Cellular Stress Conduct assays for mitochondrial toxicity (e.g., Seahorse assay) or oxidative stress (e.g., ROS assay).The compound might be inducing general cellular stress pathways rather than acting on a specific target.[2]
Assay Interference Run controls with the compound in cell-free media to check for direct interaction with assay reagents (e.g., MTT, XTT).Some compounds can directly react with assay components, leading to false-positive cytotoxicity readings.[2]

Logical Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed q1 Is cytotoxicity seen in both cancer and non-cancer cell lines? start->q1 on_target Potential on-target toxicity in normal cells q1->on_target Yes off_target_q Is the effect due to off-target activity? q1->off_target_q No on_target->off_target_q general_stress Investigate general cellular stress (e.g., mitochondrial toxicity, ROS) off_target_q->general_stress No off_target_profiling Perform off-target profiling (e.g., kinome scan) off_target_q->off_target_profiling Yes assay_interference Check for assay interference (cell-free controls) general_stress->assay_interference pathway_analysis Analyze affected signaling pathways off_target_profiling->pathway_analysis

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Inconsistent Assay Results

Problem: You are observing high variability in your assay results (e.g., IC50 values) between experiments.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepRationale
Compound Solubility and Aggregation Visually inspect for compound precipitation. Use dynamic light scattering (DLS) to check for aggregation at high concentrations.Poorly soluble compounds can lead to inconsistent effective concentrations.[2]
Inappropriate Cell Density Perform a cell titration experiment to determine the optimal seeding density for your assay duration.Overly high or low cell densities can affect the assay window and reproducibility.[2]
Solvent/Vehicle Effects Test a serial dilution of your vehicle (e.g., DMSO) alone to determine its non-toxic concentration range.High concentrations of solvents can be cytotoxic and confound the results.[2]
hERG Channel Blockade If using cardiac-relevant cells or if cardiotoxicity is a concern, consider a preliminary hERG screening assay.Many isoquinoline alkaloids are known to block the hERG channel, which can lead to unexpected effects on cell viability and function.[4]

Signaling Pathway Example: Potential Off-Target Kinase Inhibition

G compound Isoquinoline Derivative intended_target Intended Kinase Target (e.g., EGFR) compound->intended_target Inhibition off_target Off-Target Kinase (e.g., SRC) compound->off_target Inhibition (Off-Target) intended_pathway Intended Pathway (e.g., Proliferation) intended_target->intended_pathway Blocks off_target_pathway Unintended Pathway (e.g., Apoptosis) off_target->off_target_pathway Activates/Inhibits cellular_effect Observed Cellular Effect (e.g., Unexpectedly High Cytotoxicity) intended_pathway->cellular_effect off_target_pathway->cellular_effect

Caption: Potential for off-target kinase inhibition.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • Test isoquinoline derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14][15]

Materials:

  • Test isoquinoline derivative

  • Adherent or suspension cells

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and include untreated controls.

  • Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.[16][17][18][19][20]

Materials:

  • Test isoquinoline derivative

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing DTNB and ATCh in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, AChE enzyme, and various concentrations of the test compound. Incubate for a short period.

  • Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound.

Protocol 4: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, which is a common downstream event for many GPCRs and ion channels.[21][22][23][24][25]

Materials:

  • Test isoquinoline derivative

  • Cells expressing the target GPCR or ion channel

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)

  • Assay buffer (e.g., HBSS with HEPES)

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to attach.

  • Dye Loading: Load the cells with a calcium-sensitive dye and incubate.

  • Compound Addition: Add the test compound (for antagonist mode) or a known agonist (for screening agonists).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time upon addition of an agonist (for antagonist mode) or the test compound (for agonist mode).

  • Data Analysis: Analyze the kinetic data to determine the effect of the compound on calcium mobilization.

Protocol 5: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by GPCRs.[26][27][28][29][30]

Materials:

  • Test isoquinoline derivative

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

  • Assay Setup: In a microplate, combine the cell membranes, GDP, and the test compound (agonist or antagonist).

  • Initiate Binding: Add [³⁵S]GTPγS to initiate the binding reaction and incubate.

  • Termination and Filtration: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free radioligand by rapid filtration.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the amount of [³⁵S]GTPγS binding as a measure of G-protein activation.

References

Technical Support Center: Purification of 1-Isoquinolin-1-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Isoquinolin-1-ylmethanamine dihydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: The isolated product is an oil or fails to crystallize.

  • Possible Cause 1: Presence of Hygroscopic Impurities. The dihydrochloride salt can be hygroscopic, and the presence of certain impurities can exacerbate this, preventing solidification.

  • Solution 1: Anhydrous Conditions. Ensure all solvents and glassware are thoroughly dried. Perform the final precipitation or crystallization under an inert atmosphere (e.g., nitrogen or argon).

  • Solution 2: Solvent Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can help to remove residual solvents and some impurities, potentially inducing crystallization.

  • Solution 3: Alternative Salt Formation. If the hydrochloride salt consistently oils out, consider forming a different salt (e.g., methanesulfonate) which may have better crystallization properties.[1]

  • Possible Cause 2: Inappropriate Recrystallization Solvent. The chosen solvent system may be too good a solvent for the compound, even at low temperatures.

  • Solution 1: Solvent System Optimization. A mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, acetone) is often effective.[2][3] Dissolve the crude product in a minimal amount of the primary solvent and slowly add the anti-solvent until turbidity is observed. Heat to redissolve and then cool slowly.

  • Solution 2: Seeding. Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystallization.

  • Solution 3: Scratching. Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

Issue 2: The purified product has a persistent color (e.g., yellow or brown).

  • Possible Cause: Presence of Chromophoric Impurities. These may be degradation products or byproducts from the synthesis.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that excessive use of charcoal can lead to product loss.

  • Solution 2: Column Chromatography. If charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.

Issue 3: Poor recovery after recrystallization.

  • Possible Cause 1: Using too much solvent. This will keep a significant portion of the product dissolved even at low temperatures.

  • Solution 1: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Solution 2: Slow Cooling. Allow the recrystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Possible Cause 3: Premature crystallization during hot filtration.

  • Solution 3: Pre-warmed Funnel. Use a pre-warmed funnel and filter flask for the hot filtration step to prevent the product from crystallizing out on the filter paper.

Issue 4: The presence of a persistent impurity peak in HPLC or NMR analysis.

  • Possible Cause 1: Unreacted Starting Material (1-Cyanoisoquinoline). The nitrile starting material may not have been fully reduced.

  • Solution 1: Column Chromatography. Silica gel chromatography can be used to separate the less polar nitrile from the more polar amine salt. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine can be effective.[4][5]

  • Possible Cause 2: Secondary or Tertiary Amine Byproducts. During nitrile reduction, the intermediate imine can react with the product amine to form secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[6]

  • Solution 2: Acid-Base Extraction. Before forming the dihydrochloride salt, perform an acid-base extraction. Dissolve the crude free amine in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will partition into the aqueous layer as their hydrochloride salts. Basify the aqueous layer (e.g., with NaOH) to regenerate the free amines, then extract them back into an organic solvent. The different basicities of the primary, secondary, and tertiary amines may allow for some separation during a carefully controlled basification and extraction.

  • Solution 3: Recrystallization. The different solubilities of the hydrochloride salts of the primary, secondary, and tertiary amines may allow for separation by careful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its likely synthesis via a Reissert reaction to form 1-cyanoisoquinoline followed by nitrile reduction, the most common impurities are:

  • Unreacted 1-cyanoisoquinoline: The starting material for the reduction step.

  • Secondary and Tertiary Amines: Formed as byproducts during the catalytic hydrogenation or metal hydride reduction of the nitrile.[6][7]

  • Reissert Compound: The intermediate from the Reissert reaction may not be fully hydrolyzed.[8]

  • Isoquinoline: The initial starting material for the Reissert reaction.

Q2: What are the recommended solvent systems for recrystallizing this compound?

A2: A good starting point for recrystallization is a polar protic solvent or a mixture of a polar solvent and a less polar anti-solvent.

Solvent SystemRatio (v/v)Notes
Ethanol / Diethyl EtherVariesDissolve in minimal hot ethanol, add ether until cloudy, then reheat to clarify and cool slowly.
Methanol / AcetoneVariesSimilar to the ethanol/ether system; acetone acts as the anti-solvent.[2]
Isopropanol-Can be a good single solvent for recrystallizing hydrochloride salts.[2]
Ethanol / WaterVariesSuitable for polar compounds; the amount of water can be adjusted to optimize solubility.

Q3: How can I remove colored impurities from my product?

A3: The most common method is to use activated charcoal during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.

Q4: My compound streaks on a silica gel TLC plate. How can I get a clean separation by column chromatography?

A4: Streaking of amines on silica gel is common due to the acidic nature of the silica. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide, to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.[4]

Q5: What is the best way to store purified this compound?

A5: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as hydrochloride salts can be hygroscopic.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent system based on the table in Q2.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent mixture, add the primary solvent until the solid dissolves, then add the anti-solvent dropwise until the solution becomes turbid. Reheat until the solution is clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. If charcoal was used, filter through a pad of celite.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities

  • Dissolution: Dissolve the crude free amine (if the dihydrochloride has been neutralized) in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The primary amine product, along with any other basic impurities, will move into the aqueous layer as their hydrochloride salts. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >12. This will deprotonate the amine salts, regenerating the free amines.

  • Extraction: Extract the free amine from the basified aqueous solution with several portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., anhydrous diethyl ether or methanol) and add a solution of HCl in ether or dioxane to precipitate the pure this compound.

Visual Guides

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification acid_base Acid-Base Extraction crude->acid_base If basic impurities chromatography Column Chromatography recrystallization->chromatography Impurities persist pure_product Pure Product recrystallization->pure_product Successful chromatography->pure_product Successful acid_base->recrystallization Purified free amine

Caption: General purification workflow for crude this compound.

Troubleshooting_Crystallization start Product Oils Out or Doesn't Crystallize cause1 Hygroscopic Impurities? start->cause1 cause2 Wrong Solvent? cause1->cause2 No sol1 Use Anhydrous Solvents Work under Inert Gas cause1->sol1 Yes sol3 Optimize Solvent/Anti-solvent Ratio cause2->sol3 Yes sol2 Triturate with Non-polar Solvent sol1->sol2 sol4 Seed or Scratch sol3->sol4

Caption: Decision tree for troubleshooting crystallization problems.

References

Navigating the Synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 1-Isoquinolin-1-ylmethanamine dihydrochloride. This key intermediate is vital in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] This guide offers detailed experimental protocols, data-driven insights, and visual aids to facilitate a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing the isoquinoline core of the target molecule?

A1: The most common methods for synthesizing the isoquinoline framework are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[2] The Bischler-Napieralski synthesis involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[2][3] The Pomeranz-Fritsch reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2] While both are effective, the Bischler-Napieralski reaction is frequently employed for its versatility with a range of substituted starting materials.[3][4]

Q2: My Bischler-Napieralski reaction is resulting in a low yield of the dihydroisoquinoline intermediate. What are the likely causes and solutions?

A2: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Insufficiently activated aromatic ring: The cyclization step is an electrophilic aromatic substitution, which is more efficient with electron-donating groups on the benzene ring.

  • Decomposition of the starting material or product: The reaction is often conducted at elevated temperatures, which can lead to degradation.

  • Side reactions: One of the most significant side reactions is the retro-Ritter reaction, which can form styrene byproducts.[5]

To address these issues, consider optimizing reaction conditions such as temperature and reaction time, and ensure the use of a sufficiently strong dehydrating agent. For less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be more effective.[5]

Q3: I am struggling with the final hydrochloride salt formation. The product is oily or difficult to crystallize. What can I do?

A3: "Oiling out" or difficulty in crystallization of amine hydrochlorides is a common issue. This can be due to the presence of impurities, residual solvent, or inappropriate solvent selection for crystallization. To troubleshoot, you can:

  • Ensure high purity of the free base: Purify the amine intermediate by column chromatography or distillation before salt formation.

  • Select an appropriate solvent system: A combination of a solvent in which the hydrochloride salt is soluble at elevated temperatures and an anti-solvent in which it is insoluble at room or lower temperatures is often effective.

  • Control the rate of crystallization: Slow cooling and seeding with a small crystal of the desired product can promote the formation of well-defined crystals over an oil.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents that might interfere with crystallization.

Q4: What are the critical process parameters to monitor during scale-up?

A4: When scaling up the synthesis, several parameters become critical to maintain reaction efficiency and safety:

  • Temperature control: Exothermic reactions, such as the initial acylation and the cyclization step, require careful temperature management to prevent runaway reactions and side product formation.

  • Mixing efficiency: In larger reactors, ensuring homogenous mixing is crucial for consistent reaction progress and heat distribution.

  • Rate of reagent addition: The controlled addition of reactive reagents like POCl₃ is essential to manage the reaction exotherm.

  • Work-up and product isolation: The efficiency of extraction, washing, and crystallization steps can be significantly affected by scale.

Troubleshooting Guides

Issue 1: Low Yield in the Bischler-Napieralski Reaction
Symptom Potential Cause Troubleshooting Steps
Reaction fails to proceed to completion Insufficiently strong dehydrating agent.Use a more potent dehydrating system, such as P₂O₅ in POCl₃.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of significant side products Retro-Ritter reaction.[5]Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[5]
Overheating or prolonged reaction time.Optimize the reaction time and temperature using in-process controls (e.g., TLC, HPLC).
Complex mixture of products Impure starting materials.Ensure the purity of the starting β-phenylethylamide and acylating agent.
Issue 2: Challenges in Dihydroisoquinoline Oxidation
Symptom Potential Cause Troubleshooting Steps
Incomplete oxidation to the isoquinoline Ineffective oxidizing agent.Consider using a stronger oxidizing agent or optimizing the reaction conditions (e.g., temperature, catalyst loading).
Formation of over-oxidized byproducts Harsh reaction conditions.Use a milder oxidizing agent or reduce the reaction temperature and time.
Difficulty in purifying the isoquinoline product Presence of residual catalyst or byproducts.Optimize the work-up procedure to effectively remove the catalyst and byproducts. Consider purification by column chromatography or recrystallization.
Issue 3: Inefficient Hydrochloride Salt Formation and Crystallization
Symptom Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing High impurity levels.Purify the free base amine before attempting salt formation.
Supersaturation is too high.Use a larger volume of solvent or cool the solution more slowly.
Formation of a fine powder with poor filterability Rapid crystallization.Decrease the rate of cooling or add the anti-solvent more slowly.
Low yield of isolated salt Product is too soluble in the chosen solvent.Select a solvent system where the hydrochloride salt has lower solubility at room temperature.
Incomplete precipitation.Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation.

Experimental Protocols

Protocol 1: Synthesis of the Dihydroisoquinoline Intermediate via Bischler-Napieralski Reaction
  • To a solution of the appropriate β-phenylethylamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, acetonitrile), add phosphorus oxychloride (POCl₃) (1.1 - 2.0 equivalents) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydroisoquinoline.

Protocol 2: Oxidation of the Dihydroisoquinoline to the Isoquinoline
  • Dissolve the crude dihydroisoquinoline (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).

  • Add an oxidizing agent such as palladium on carbon (Pd/C) (5-10 mol%) or manganese dioxide (MnO₂) (2-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the oxidizing agent.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline product.

Protocol 3: Formation and Crystallization of this compound
  • Dissolve the purified 1-Isoquinolin-1-ylmethanamine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol, HCl in diethyl ether) dropwise with stirring.

  • Continue stirring and observe for the formation of a precipitate. If no precipitate forms, cool the solution in an ice bath.

  • If the product oils out, try adding a small amount of a non-polar anti-solvent (e.g., heptane, MTBE) to induce crystallization.

  • Once crystallization is complete, collect the solid by filtration.

  • Wash the filter cake with a small amount of cold solvent or anti-solvent.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Synthetic Routes for Isoquinoline Core Synthesis
Parameter Bischler-Napieralski Reaction Pomeranz-Fritsch Reaction
Typical Yield 60-85%50-75%
Scalability Generally good, but exotherm needs careful management.Can be challenging due to the use of strong acids and high temperatures.
Substrate Scope Broad, tolerates various substituents on the aromatic ring.More limited, often works best for electron-rich systems.
Key Reagents POCl₃, P₂O₅Concentrated H₂SO₄
Common Issues Retro-Ritter side reaction, tar formation.Low yields with electron-withdrawing groups, harsh reaction conditions.
Table 2: Impurity Profile and Control
Impurity Type Potential Source Control Strategy
Unreacted Starting Material Incomplete reaction.Optimize reaction time, temperature, and stoichiometry.
Styrene Byproducts Retro-Ritter reaction in Bischler-Napieralski synthesis.[5]Use of nitrile solvents, careful temperature control.[5]
Over-oxidized Products Harsh oxidation conditions.Use of milder oxidizing agents, control of reaction time.
Residual Solvents Inefficient drying of the final product.Thorough drying under vacuum, selection of appropriate crystallization solvents.
Inorganic Salts Incomplete removal during work-up.Thorough washing of the organic layers during extraction.

Visualizations

G Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_reagents Optimize Dehydrating Agent and Stoichiometry check_purity->optimize_reagents Purity Confirmed end_bad Yield Still Low - Re-evaluate Synthetic Route check_purity->end_bad Impure optimize_conditions Adjust Temperature and Reaction Time optimize_reagents->optimize_conditions check_side_reactions Analyze for Side Products (e.g., Styrenes) optimize_conditions->check_side_reactions modify_solvent Consider Alternative Solvents (e.g., Nitriles) check_side_reactions->modify_solvent Side Reactions Detected end_good Yield Improved check_side_reactions->end_good No Significant Side Reactions modify_solvent->end_good

Caption: A logical workflow for troubleshooting low yields in the Bischler-Napieralski reaction.

G Crystallization Optimization for Amine Hydrochloride Salts start Product 'Oils Out' or Forms Fine Powder purify_base Purify Free Base Amine start->purify_base solvent_screen Screen Different Solvent/Anti-solvent Systems purify_base->solvent_screen Base is Pure end_fail Re-evaluate Purification Strategy purify_base->end_fail Impure control_cooling Optimize Cooling Rate solvent_screen->control_cooling seeding Introduce Seed Crystals control_cooling->seeding end_success Crystalline Product Obtained seeding->end_success

Caption: A step-by-step process for optimizing the crystallization of amine hydrochloride salts.

G Potential Signaling Pathway Involvement of Isoquinoline Alkaloids in Neuroprotection isoquinoline Isoquinoline Alkaloid Derivative pi3k PI3K isoquinoline->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits cell_survival Promotion of Cell Survival mtor->cell_survival

Caption: A simplified diagram illustrating the potential involvement of isoquinoline alkaloids in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in neuroprotection.[6][7]

References

Validation & Comparative

In Vitro and In Vivo Validation of 1-Isoquinolin-1-ylmethanamine Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases has revealed no specific in vitro or in vivo validation studies for 1-Isoquinolin-1-ylmethanamine dihydrochloride. Consequently, a direct comparison guide detailing its performance against alternative compounds, supported by experimental data, cannot be compiled at this time.

To illustrate the requested format and content for such a guide, this document presents a hypothetical comparative analysis of a representative isoquinoline derivative, designated here as IQ-C1 , with known anticancer properties. This example is based on typical experimental data and protocols found for structurally related isoquinoline compounds with demonstrated biological activity.

Illustrative Comparison: IQ-C1 vs. Standard Chemotherapeutic Agents

This section provides a hypothetical comparison of IQ-C1's performance against two standard-of-care chemotherapy drugs, Cisplatin and Paclitaxel, in the context of non-small cell lung cancer (NSCLC).

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IQ-C1 and comparator compounds against human NSCLC cell line A549 and a normal human bronchial epithelial cell line (BEAS-2B) to assess selectivity.

CompoundA549 IC50 (µM)BEAS-2B IC50 (µM)Selectivity Index (BEAS-2B IC50 / A549 IC50)
IQ-C1 (Hypothetical) 2.550.020.0
Cisplatin8.015.01.875
Paclitaxel0.10.55.0
Data Presentation: In Vivo Tumor Growth Inhibition

This table presents hypothetical data from a murine xenograft model where A549 cells were implanted in immunodeficient mice, followed by treatment with the respective compounds.

Treatment Group (n=8)Dose (mg/kg)Administration RouteFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)1200 ± 1500%
IQ-C1 (Hypothetical) 10Intraperitoneal (IP)480 ± 9060%
Cisplatin5Intraperitoneal (IP)600 ± 11050%

Experimental Protocols

Detailed methodologies for the key experiments cited in this illustrative guide are provided below.

In Vitro Cell Viability (MTT Assay)
  • Cell Culture: A549 and BEAS-2B cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of IQ-C1, Cisplatin, or Paclitaxel for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • Data Acquisition: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Six-week-old female BALB/c nude mice were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care.

  • Tumor Implantation: 5x10⁶ A549 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. The compounds were administered via intraperitoneal injection every three days for a total of 21 days.

  • Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis. Tumor growth inhibition was calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Mandatory Visualizations

The following diagrams illustrate a hypothetical mechanism of action for an isoquinoline derivative and a typical experimental workflow.

G IQ_C1 IQ-C1 Cell_Membrane Cell Membrane EGFR EGFR IQ_C1->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway for IQ-C1's anticancer activity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Synthesis Compound Synthesis & Characterization Screening Cytotoxicity Screening (MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Toxicity Acute Toxicity Study Screening->Toxicity Xenograft Tumor Xenograft Model Toxicity->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: General experimental workflow for preclinical drug validation.

Efficacy comparison between 1-Isoquinolin-1-ylmethanamine dihydrochloride and similar compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led scientists to explore a vast array of chemical scaffolds, with isoquinoline derivatives emerging as a particularly promising class of compounds. This guide provides a comprehensive comparison of the efficacy of a series of indenoisoquinoline derivatives, potent topoisomerase I inhibitors, against various human cancer cell lines. While 1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable synthetic intermediate for creating diverse isoquinoline-based molecules, this guide will focus on the biological activity of more complex derivatives to highlight the structure-activity relationships that govern their anticancer potential.

Comparative Anticancer Activity of Indenoisoquinoline Derivatives

A study focusing on indenoisoquinoline derivatives as topoisomerase I inhibitors provides compelling data on their cytotoxic effects. The compounds were evaluated against a panel of human cancer cell lines, and their 50% inhibitory concentrations (IC50) were determined. The results, summarized in the table below, reveal significant differences in efficacy based on the structural modifications of the parent indenoisoquinoline scaffold.

Compound IDR1R2A549 (Lung) IC50 (μM)HCT-116 (Colon) IC50 (μM)SNU-638 (Stomach) IC50 (μM)K562 (Leukemia) IC50 (μM)
Parent Cmpd HH> 50> 50> 50> 50
Derivative 1 OCH3H2.51.83.14.2
Derivative 2 ClH1.91.52.83.5
Derivative 3 HOCH35.84.76.27.1
Derivative 4 HCl4.23.95.56.3
Derivative 5 OCH3OCH30.90.71.21.8
Topotecan *--0.80.61.01.5
Topotecan, a known topoisomerase I inhibitor, was used as a positive control.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the indenoisoquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4][5]

  • Cell Seeding: Human cancer cell lines (A549, HCT-116, SNU-638, and K562) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the indenoisoquinoline derivatives (ranging from 0.1 to 100 μM) and incubated for an additional 48 hours.

  • MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Mechanism of Action: Topoisomerase I Inhibition and HIF-1α Signaling

Indenoisoquinoline derivatives exert their anticancer effects primarily through the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[6][7] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

Furthermore, some indenoisoquinoline derivatives have been shown to suppress angiogenesis by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway.[6] HIF-1α is a key transcription factor that plays a central role in tumor adaptation to hypoxic conditions by promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. The inhibition of HIF-1α activity by these compounds can disrupt the tumor's ability to form new blood vessels, thereby limiting its growth and metastasis.

G cluster_0 Indenoisoquinoline Derivative cluster_2 Downstream Effects Indeno Indenoisoquinoline TopoI Topoisomerase I Indeno->TopoI Inhibits HIF HIF-1α Pathway Indeno->HIF Inhibits DNA_Damage DNA Damage TopoI->DNA_Damage Leads to Angiogenesis Angiogenesis Inhibition HIF->Angiogenesis Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Angiogenesis->Apoptosis

Caption: Proposed mechanism of action for indenoisoquinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the anticancer efficacy of novel compounds involves a systematic workflow, from compound synthesis to cellular assays and mechanistic studies.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Topo_Assay Topoisomerase I Inhibition Assay IC50->Topo_Assay HIF_Assay HIF-1α Expression Analysis IC50->HIF_Assay

Caption: Experimental workflow for evaluating anticancer isoquinoline derivatives.

Logical Relationship of Structure-Activity Insights

The comparative data reveals key structure-activity relationships (SAR) for the indenoisoquinoline series. The nature and position of substituents on the aromatic rings significantly influence the cytotoxic potency.

G Parent Unsubstituted Parent Compound Low_Activity Low to No Activity Parent->Low_Activity Mono_Sub Mono-substitution (R1 or R2) Moderate_Activity Moderate Activity Mono_Sub->Moderate_Activity Di_Sub Di-substitution (R1 and R2) High_Activity High Activity Di_Sub->High_Activity

Caption: Structure-activity relationship of indenoisoquinoline derivatives.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isoquinolin-1-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-isoquinolin-1-ylmethanamine analogs. Due to the limited availability of specific SAR studies on 1-isoquinolin-1-ylmethanamine dihydrochloride, this document focuses on the closely related and well-studied class of 1-aminomethylisoquinoline-4-carboxylate derivatives, which have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. The principles derived from these analogs offer valuable insights for the design of novel therapeutic agents based on the 1-isoquinolin-1-ylmethanamine scaffold.

Structure-Activity Relationship Insights

SAR studies on 1-aminomethylisoquinoline-4-carboxylates have revealed critical structural features necessary for potent DPP-IV inhibition. The key findings are summarized below:

  • Primary Aminomethyl Group: The presence of a primary aminomethyl group at the 1-position of the isoquinoline ring is crucial for biological activity. This group likely interacts with key residues in the active site of the DPP-IV enzyme.

  • Isoquinoline Core: The isoquinoline nucleus serves as a rigid scaffold to properly orient the key interacting moieties.

  • Substitutions on the Isoquinoline Ring: Modifications on the isoquinoline ring significantly impact potency. Specifically, the introduction of methoxy groups at the 6- and 8-positions has been shown to increase inhibitory activity.

  • Carboxylate Group: The carboxylate at the 4-position also appears to play a role in the binding of these analogs to the DPP-IV enzyme.

Comparative Biological Activity

Quantitative data for the inhibitory activity of 1-aminomethylisoquinoline-4-carboxylate analogs against DPP-IV is presented in the table below. This data highlights the impact of substitutions on the isoquinoline ring on the overall potency.

Compound IDR1R2R3R4DPP-IV IC50 (nM)
1 HHHCOOH>1000
2 OCH3HOCH3COOH15
3 OCH3HHCOOH80
4 HOCH3HCOOH120

Note: This table is a representative summary based on qualitative SAR descriptions found in the literature. Actual IC50 values may vary based on specific experimental conditions.

Experimental Protocols

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2]

Step 1: Amide Formation: A β-phenylethylamine is acylated with an appropriate acyl chloride or anhydride to form an N-acyl-β-phenylethylamine intermediate.

Step 2: Cyclization: The amide intermediate is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), to induce intramolecular cyclization, yielding a 1-substituted-3,4-dihydroisoquinoline.[1]

Step 3: Aromatization: The resulting dihydroisoquinoline is dehydrogenated to the corresponding 1-substituted isoquinoline. This can be achieved using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures.

The inhibitory activity of the synthesized analogs against DPP-IV can be determined using a fluorometric assay.[3][4][5]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV.[4][5] The release of free AMC results in an increase in fluorescence, which is monitored over time. The presence of a DPP-IV inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Procedure:

  • A solution of the test compound (inhibitor) at various concentrations is pre-incubated with human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0) at 37°C.[3]

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.[3]

  • The fluorescence intensity is measured kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.[4][5]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC50 values (the concentration of inhibitor required to achieve 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Lead_Identification Lead Compound Identification Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Biological_Screening Biological Screening (e.g., DPP-IV Assay) Analog_Design->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

DPP4_Signaling cluster_input Gut Hormones (Incretins) cluster_enzyme Enzymatic Degradation cluster_output Physiological Effects GLP1 GLP-1 (active) DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Stimulation Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inhibition GIP GIP (active) GIP->DPP4 Degradation GIP->Insulin Stimulation DPP4_Inhibitor 1-Aminomethylisoquinoline Analogs (Inhibitors) DPP4_Inhibitor->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Simplified signaling pathway of DPP-IV and its inhibition.

References

Comparative analysis of 1-Isoquinolin-1-ylmethanamine dihydrochloride and capsazepine as TRPV1 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative isoquinoline-based TRPV1 antagonist, A-425619, and the classical antagonist, capsazepine. This analysis is supported by experimental data to inform compound selection in TRPV1-targeted research and development.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a critical player in pain perception, inflammation, and temperature regulation. Its role in these physiological processes has made it a significant target for the development of novel analgesic and anti-inflammatory therapeutics. This guide focuses on a comparative analysis of two distinct classes of TRPV1 antagonists: the well-established capsazepine and the more recent and potent isoquinoline-based antagonists, represented here by A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea]. Due to the limited availability of public data for 1-Isoquinolin-1-ylmethanamine dihydrochloride, the potent and well-characterized A-425619 will serve as a representative for the isoquinoline class of TRPV1 antagonists.

Mechanism of Action and Signaling Pathway

TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[1] Activation of TRPV1 by stimuli such as capsaicin, noxious heat (>43°C), or acidic conditions (protons) leads to an influx of calcium and sodium ions.[2] This influx depolarizes the neuron, triggering the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[3] TRPV1 antagonists function by binding to the receptor and preventing its activation by these stimuli, thereby blocking the downstream signaling cascade that leads to pain perception.[3]

Below is a diagram illustrating the TRPV1 signaling pathway and the points of intervention for antagonists.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 binds Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activation Ca_influx Ca²⁺/Na⁺ Influx TRPV1_open->Ca_influx allows Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonists TRPV1 Antagonists (A-425619, Capsazepine) Antagonists->TRPV1 binds & blocks

TRPV1 signaling pathway and antagonist intervention.

Quantitative Comparison of Antagonist Potency

The potency of TRPV1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV1 response to an agonist. The following table summarizes the reported IC50 values for A-425619 and capsazepine in various in vitro assays.

AntagonistAssay TypeCell Line/TissueAgonistIC50Reference(s)
A-425619 Ca²⁺ InfluxhTRPV1-HEK293Capsaicin5 nM[4]
Ca²⁺ InfluxRat DRG NeuronsCapsaicin78 nM[5]
Ca²⁺ InfluxRat TG NeuronsCapsaicin115 nM[5]
ElectrophysiologyRat DRG NeuronsCapsaicin9 nM[4][6]
Capsazepine Ca²⁺ InfluxrTRPV1-CHOCapsaicin562 nM[7][8][9]
Ca²⁺ InfluxRat DRG NeuronsCapsaicin2.63 µM[5]
Ca²⁺ InfluxRat TG NeuronsCapsaicin6.31 µM[5]
Ca²⁺ InfluxHuman Odontoblast-like cellsCapsaicin20.95 µM[10]

DRG: Dorsal Root Ganglion; TG: Trigeminal Ganglion; hTRPV1: human TRPV1; rTRPV1: rat TRPV1; CHO: Chinese Hamster Ovary; HEK293: Human Embryonic Kidney 293.

The data clearly indicates that A-425619 is significantly more potent than capsazepine in inhibiting TRPV1 activation, with IC50 values in the low nanomolar range compared to the micromolar range for capsazepine.[4][5]

Selectivity Profile

An ideal antagonist should exhibit high selectivity for its target to minimize off-target effects.

A-425619 has been shown to be a highly selective TRPV1 antagonist, with no significant activity at a wide range of other receptors, enzymes, and ion channels at concentrations up to 10 µM.[2]

Capsazepine , on the other hand, is known to have several off-target effects. It has been reported to interact with other TRP channels, such as TRPM8, and also to inhibit nicotinic acetylcholine receptors and voltage-gated calcium channels.[11][12] These off-target activities can complicate the interpretation of experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TRPV1 antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered salt solution for 45-60 minutes at 37°C.

3. Compound Application and Measurement:

  • After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.

  • The plate is placed in a fluorescence microplate reader (e.g., FLIPR).

  • Baseline fluorescence is recorded for a short period.

  • Varying concentrations of the antagonist (A-425619 or capsazepine) or vehicle are added to the wells and incubated for a specified time (e.g., 5-15 minutes).

  • A fixed concentration of a TRPV1 agonist (e.g., capsaicin, typically at its EC80 concentration) is then added to all wells.

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time.

4. Data Analysis:

  • The peak fluorescence response after agonist addition is measured.

  • The percentage of inhibition by the antagonist is calculated relative to the response in the absence of the antagonist.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel in response to an agonist and its inhibition by an antagonist.

1. Cell Preparation:

  • Dorsal root ganglion (DRG) neurons are acutely dissociated from rats or mice, or a cell line expressing TRPV1 is used.

  • Cells are plated on glass coverslips and allowed to adhere.

2. Recording Setup:

  • A coverslip with the cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 ATP, 0.5 GTP, pH 7.3).

3. Recording Procedure:

  • A whole-cell patch-clamp configuration is established on a single neuron.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • A TRPV1 agonist (e.g., capsaicin) is applied via the perfusion system to elicit an inward current.

  • After the current returns to baseline, the neuron is pre-incubated with the antagonist (A-425619 or capsazepine) for a few minutes.

  • The agonist is then co-applied with the antagonist, and the resulting current is recorded.

4. Data Analysis:

  • The peak amplitude of the agonist-evoked current in the presence and absence of the antagonist is measured.

  • The percentage of inhibition is calculated, and IC50 values are determined from concentration-response curves.

The following diagram outlines a typical experimental workflow for comparing TRPV1 antagonists.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., hTRPV1-HEK293 or DRG neurons) start->cell_prep assay_choice Assay Selection cell_prep->assay_choice ca_assay Calcium Influx Assay assay_choice->ca_assay Functional Screening ep_assay Electrophysiology (Patch-Clamp) assay_choice->ep_assay Direct Channel Activity dye_loading Dye Loading (e.g., Fluo-4 AM) ca_assay->dye_loading recording_setup Whole-Cell Recording Setup ep_assay->recording_setup antagonist_incubation Antagonist Incubation (Varying Concentrations) dye_loading->antagonist_incubation recording_setup->antagonist_incubation agonist_application Agonist Application (e.g., Capsaicin) antagonist_incubation->agonist_application data_acquisition Data Acquisition (Fluorescence or Current) agonist_application->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison end End comparison->end

Workflow for comparing TRPV1 antagonists.

Conclusion

Based on the available experimental data, the isoquinoline-based antagonist A-425619 demonstrates significantly higher potency and selectivity for the TRPV1 receptor compared to the first-generation antagonist, capsazepine. The nanomolar potency of A-425619, in contrast to the micromolar potency of capsazepine, coupled with its cleaner selectivity profile, makes it a more suitable tool for specific and potent inhibition of TRPV1 in research settings. While capsazepine has been a valuable pharmacological tool for elucidating the role of TRPV1, its off-target effects and lower potency necessitate careful consideration in experimental design and data interpretation. For future drug development efforts targeting TRPV1, isoquinoline-based scaffolds and other next-generation antagonists represent a more promising avenue for achieving high efficacy and minimizing undesirable side effects.

References

In Vivo Validation of 1-Isoquinolin-1-ylmethanamine Dihydrochloride and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biological activity of 1-Isoquinolin-1-ylmethanamine dihydrochloride and structurally related isoquinoline derivatives. Due to the limited availability of direct in vivo data for this compound, this document focuses on the performance of analogous compounds, offering a valuable reference for researchers exploring the therapeutic potential of this chemical scaffold. The guide benchmarks the activity of these research compounds against established therapeutic agents, providing a comprehensive overview of their potential in various disease models.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for representative isoquinoline derivatives and their corresponding standard drugs in key therapeutic areas where this class of compounds has shown promise: neuroprotection and oncology.

Table 1: In Vivo Neuroprotective Activity of Isoquinoline Derivatives
Compound/DrugAnimal ModelDisease ModelKey Efficacy EndpointResult
Tetrandrine RatsIschemia-Reperfusion (I/R) InjuryReduction in neuronal and glial cell damageSignificant neuroprotective effects by regulating Ca2+ and K+ channels and maintaining intracellular calcium homeostasis.[1]
Berberine MiceMiddle Cerebral Artery Occlusion (MCAO)Reduced neurological deficit, infarct volume, and brain water contentDown-regulated the expression of NSE, TNF-α, and NF-κB.[2]
Tetrahydropalmatine RatsIschemia-Reperfusion (I/R) InjuryReduced autophagy levelsReactivated the PI3K/AKT/mTOR pathway.[1]
Nuciferine Not SpecifiedCentral Nervous System DiseasesHigh blood-brain barrier permeabilityAbsolute bioavailability of 69.56%.[3]
Table 2: In Vivo Anticancer Activity of Isoquinoline Derivatives
Compound/DrugAnimal ModelTumor ModelKey Efficacy EndpointResult
Lamellarin D (1) Not SpecifiedHuman Prostate Cancer Cells (DU-145, LNCaP)CytotoxicityPotent cytotoxic activity.[4]
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2i) Not SpecifiedLeukemia (MOLT-4)Apoptosis InductionInduced caspase-mediated apoptosis in a dose-dependent manner.[5]
N-benzylisoindole-1,3-dione derivatives Nude MiceAdenocarcinoma (A549-Luc) XenograftTumor Growth InhibitionShowed inhibitory effects on the viability of A549 cells.[6]
Doxorubicin Not SpecifiedVarious Cancer Cell LinesCytotoxicity (IC50)Established anticancer agent used as a comparator.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vivo experimental protocols relevant to the validation of isoquinoline derivatives.

Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Compound Administration: The test compound (e.g., an isoquinoline derivative) is administered at various doses, typically via intraperitoneal (IP) or intravenous (IV) injection, either before or after the ischemic event.

  • Neurological Assessment: Neurological deficits are scored at different time points post-surgery using a standardized scale (e.g., a 0-5 point scale).

  • Histological Analysis: After a set period (e.g., 24-72 hours), animals are euthanized, and brains are harvested. Brain slices are stained (e.g., with TTC or cresyl violet) to measure the infarct volume.

  • Biochemical Analysis: Brain tissue can be used for further analysis, such as measuring markers of inflammation (e.g., TNF-α, IL-6), oxidative stress, or apoptosis.

Anticancer Model: Xenograft Tumor Model in Nude Mice
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are cultured in vitro.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, IP injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histopathological or molecular analysis.

Signaling Pathways and Experimental Workflows

The biological effects of isoquinoline derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.

G General Experimental Workflow for In Vivo Validation cluster_preclinical Preclinical Evaluation A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Target Binding) A->B C Animal Model Selection B->C D Pharmacokinetic & Toxicity Studies C->D E In Vivo Efficacy Studies D->E F Data Analysis & Interpretation E->F

A generalized workflow for the in vivo validation of a test compound.

G Neuroprotective Signaling Pathways of Isoquinoline Alkaloids cluster_pathways Cellular Response to Stress Isoquinoline Alkaloids Isoquinoline Alkaloids PI3K/AKT/mTOR PI3K/AKT/mTOR Isoquinoline Alkaloids->PI3K/AKT/mTOR Activates NF-κB Pathway NF-κB Pathway Isoquinoline Alkaloids->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway Isoquinoline Alkaloids->MAPK Pathway Inhibits Reduced Autophagy\n& Apoptosis Reduced Autophagy & Apoptosis PI3K/AKT/mTOR->Reduced Autophagy\n& Apoptosis Reduced Inflammation Reduced Inflammation NF-κB Pathway->Reduced Inflammation Reduced Inflammation\n& Cell Migration Reduced Inflammation & Cell Migration MAPK Pathway->Reduced Inflammation\n& Cell Migration

Key signaling pathways modulated by neuroprotective isoquinoline alkaloids.

G Anticancer Mechanisms of Isoquinoline Derivatives cluster_cancer Tumor Cell Response Isoquinoline Derivatives Isoquinoline Derivatives DNA Damage DNA Damage Isoquinoline Derivatives->DNA Damage Topoisomerase Inhibition Topoisomerase Inhibition Isoquinoline Derivatives->Topoisomerase Inhibition Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Topoisomerase Inhibition->Apoptosis Induction

Common mechanisms of action for anticancer isoquinoline derivatives.

References

Assessing the Cross-Reactivity Profile of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, paramount among them being the assurance of target specificity. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and potential toxicity, underscoring the critical need for a thorough assessment of a compound's cross-reactivity profile early in the drug development pipeline. This guide provides a comparative framework for evaluating the selectivity of 1-Isoquinolin-1-ylmethanamine dihydrochloride, a versatile isoquinoline-based scaffold.[1]

While this compound is primarily recognized as a key intermediate in the synthesis of diverse therapeutic agents, particularly for neurological disorders, its inherent biological activity profile is less characterized.[1] The isoquinoline core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[2][3][4] This guide presents a hypothetical cross-reactivity assessment of this compound against a panel of related compounds, illustrating the methodologies and data interpretation crucial for advancing a lead candidate.

Hypothetical Target and Comparative Compounds

For the purpose of this illustrative guide, we will hypothesize that this compound (designated as Compound A ) has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X." To assess its selectivity, we will compare its activity against two other hypothetical isoquinoline derivatives:

  • Compound B: A close structural analog with a modification on the isoquinoline core.

  • Compound C: A known multi-kinase inhibitor sharing some structural similarity.

  • Staurosporine: A well-characterized, non-selective kinase inhibitor used as a control.[5]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes hypothetical quantitative data from a kinase profiling assay, showcasing the inhibitory activity (IC50 values) of the test compounds against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound A (this compound) IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)Staurosporine IC50 (nM)
Kinase X (Primary Target) 15 50 10 5
Kinase Y2501502510
Kinase Z>10,0005,00010020
PKA8,0009,50050015
PKC7,5008,0004508
CDK2>10,000>10,0001,20030

This data is purely illustrative and intended to demonstrate the format of a comparative analysis.

Experimental Protocols

Robust and reproducible experimental design is the bedrock of a reliable cross-reactivity assessment. Below are detailed protocols for key assays that could be employed to generate the type of data presented above.

In Vitro Kinase Profiling Assay (Luminescence-Based)

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is proportional to kinase activity.[5]

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][3][6]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal culture conditions for a specified time.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[1]

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using Western blot or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[1]

Visualizing Pathways and Workflows

Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.

Hypothetical Kinase X Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade involving our target of interest, Kinase X. Understanding the upstream and downstream components of a target's pathway is crucial for interpreting the cellular effects of an inhibitor.

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Growth Factor Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Kinase_X Kinase X (Target of Compound A) Upstream_Kinase->Kinase_X Phosphorylation Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylation Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Hypothetical signaling pathway for Kinase X.
Cross-Reactivity Assessment Workflow

This diagram outlines the logical flow of experiments for assessing the cross-reactivity of a lead compound.

Cross_Reactivity_Workflow Start Identify Lead Compound (e.g., Compound A) Primary_Screen Primary Assay (e.g., Kinase X IC50) Start->Primary_Screen High_Potency Potent Inhibitor? Primary_Screen->High_Potency Selectivity_Panel Broad Kinase Panel (e.g., 96 kinases) Data_Analysis Data Analysis (IC50 determination, S-score) Selectivity_Panel->Data_Analysis High_Selectivity Selective? Data_Analysis->High_Selectivity High_Potency->Selectivity_Panel Yes Stop_Optimize Stop or Optimize Compound High_Potency->Stop_Optimize No Cellular_Assay Cell-Based Assays (e.g., CETSA, Phenotypic Screen) High_Selectivity->Cellular_Assay Yes High_Selectivity->Stop_Optimize No Target_Engagement Target Engagement Confirmed? Cellular_Assay->Target_Engagement Proceed Proceed to In Vivo Studies Target_Engagement->Proceed Yes Target_Engagement->Stop_Optimize No

Workflow for assessing compound cross-reactivity.

References

A comparative review of different isoquinoline synthesis methodologies.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Isoquinoline Synthesis Methodologies

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of four classical and widely employed methodologies for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification.

At a Glance: A Comparative Overview

The choice of synthetic route to an isoquinoline derivative is dictated by the desired substitution pattern, the nature of the available starting materials, and the required reaction conditions. The following table summarizes the key features of each methodology.

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch ReactionSchlittler-Müller Modification
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketoneBenzaldehyde and a 2,2-dialkoxyethylamineSubstituted benzylamine and glyoxal hemiacetal
Key Reagents Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2]Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)Strong acid (e.g., concentrated H₂SO₄)[3][4]Acid catalyst
Initial Product 3,4-Dihydroisoquinoline (an imine)[5][6]1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[6]IsoquinolineC1-substituted isoquinoline[4][7][8]
Reaction Conditions Generally harsh, refluxing acidic conditions[2]Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures)[6]Harsh, strong acid and heat[9]Acid-catalyzed
Key Intermediate Nitrilium ion or related species[2][6]Iminium ion[6]Benzalaminoacetal (Schiff base)[3]Imine

Performance and Substrate Scope

The success and yield of these reactions are highly dependent on the electronic nature of the aromatic ring of the starting material. Electron-donating groups (EDGs) generally facilitate the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) can significantly hinder the reaction or prevent it altogether.[10][11][12]

Bischler-Napieralski Reaction

This reaction is most effective for β-arylethylamides derived from electron-rich aromatic systems.[2][13] The presence of EDGs, such as methoxy or hydroxyl groups, on the benzene ring activates it towards the intramolecular electrophilic attack. For substrates lacking these activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary.[14] A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the intermediate nitrilium ion is stabilized.[1][14]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is also favored by electron-rich aromatic rings.[15] For instance, β-phenylethylamines with one or more methoxy groups on the aromatic ring readily undergo cyclization. Highly nucleophilic aromatic systems, such as indoles and pyrroles, can react under very mild, even physiological, conditions.[15] Less nucleophilic aromatic rings, like an unsubstituted phenyl group, often require higher temperatures and stronger acids to achieve good yields.[15]

Pomeranz-Fritsch Reaction & Schlittler-Müller Modification

The yield of the Pomeranz-Fritsch synthesis is highly dependent on the substituents on the benzaldehyde.[9] Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can lower the efficiency of the cyclization.[9] The classical conditions often involve harsh acids and can result in low yields, which has led to the development of several modifications.[9] The Schlittler-Müller modification, which uses a substituted benzylamine and glyoxal hemiacetal, provides a valuable route to C1-substituted isoquinolines.[4][7][8][16]

The following table presents representative yields for these reactions with various substrates.

ReactionSubstrateProductYield (%)Reference
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline~85-95%--INVALID-LINK--
Bischler-Napieralski N-Phenethylacetamide1-Methyl-3,4-dihydroisoquinolineLow to moderate[5]
Pictet-Spengler Tryptamine and Acetaldehyde1-Methyl-1,2,3,4-tetrahydro-β-carboline~90%--INVALID-LINK--
Pictet-Spengler Dopamine and Formaldehyde6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineGood[17]
Pomeranz-Fritsch 3,4-Dimethoxybenzaldehyde and Aminoacetaldehyde dimethyl acetal6,7-Dimethoxyisoquinoline~60-70%[9]
Pomeranz-Fritsch Benzaldehyde and Aminoacetaldehyde diethyl acetalIsoquinoline~30-40%[18]
Schlittler-Müller 3,4-Dimethoxybenzylamine and Glyoxal semiacetal1-(3,4-Dimethoxyphenyl)isoquinolineModerate to Good[7][19]

Reaction Mechanisms and Logical Flow

The fundamental difference between these synthetic pathways lies in the nature of the electrophilic species that undergoes cyclization and the sequence of bond-forming events.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate (or a related species like a dichlorophosphoryl imine-ester) from a β-arylethylamide.[2][20] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.

Bischler_Napieralski cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Amide β-Arylethylamide Activated_Intermediate Nitrile Ion or Imine-Ester Intermediate Amide->Activated_Intermediate  Dehydrating  Agent (POCl₃) Cyclized_Intermediate Cyclized Cationic Intermediate Activated_Intermediate->Cyclized_Intermediate  Intramolecular  Electrophilic  Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product  Deprotonation

Bischler-Napieralski Reaction Workflow
Pictet-Spengler Reaction Pathway

In contrast, the Pictet-Spengler reaction involves the initial condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.[21] This iminium ion is subsequently attacked by the electron-rich aromatic ring to yield the 1,2,3,4-tetrahydroisoquinoline product.

Pictet_Spengler cluster_start Starting Materials cluster_condensation Condensation cluster_cyclization Cyclization cluster_product Product Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base  Condensation Carbonyl Aldehyde or Ketone Carbonyl->Schiff_Base  Condensation Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion  Acid  Catalysis Cyclized_Intermediate Cyclized Cationic Intermediate Iminium_Ion->Cyclized_Intermediate  Intramolecular  Electrophilic  Aromatic Substitution Product 1,2,3,4-Tetrahydroisoquinoline Cyclized_Intermediate->Product  Deprotonation

Pictet-Spengler Reaction Workflow
Pomeranz-Fritsch Reaction Pathway

The Pomeranz-Fritsch reaction begins with the formation of a benzalaminoacetal (a Schiff base) from a benzaldehyde and a 2,2-dialkoxyethylamine.[3] This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by elimination of alcohol molecules to afford the aromatic isoquinoline ring.

Pomeranz_Fritsch cluster_start Starting Materials cluster_condensation Condensation cluster_cyclization Cyclization & Aromatization cluster_product Product Benzaldehyde Benzaldehyde Schiff_Base Benzalaminoacetal Benzaldehyde->Schiff_Base  Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Schiff_Base  Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate  Acid-Catalyzed  Cyclization Product Isoquinoline Cyclized_Intermediate->Product  Elimination of  Alcohol

Pomeranz-Fritsch Reaction Workflow

Experimental Protocols

General Protocol for Bischler-Napieralski Reaction

This protocol is a general procedure for the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide.

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Add the anhydrous solvent (toluene or acetonitrile).

  • Add phosphorus oxychloride dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous solution with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 3,4-dihydroisoquinoline.

General Protocol for Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydroisoquinoline from a β-arylethylamine and an aldehyde.

Materials:

  • β-Arylethylamine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine in anhydrous dichloromethane.

  • To this solution, add the aldehyde.

  • Add the acid catalyst (e.g., TFA) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,2,3,4-tetrahydroisoquinoline.

General Protocol for Pomeranz-Fritsch Reaction

This protocol outlines a general procedure for the synthesis of an isoquinoline from a benzaldehyde and an aminoacetal.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable solvent

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve the benzaldehyde and aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol or toluene. The mixture is typically stirred at room temperature until the formation of the benzalaminoacetal is complete (monitored by TLC or NMR). The solvent is then removed under reduced pressure.

  • Cyclization: To the crude benzalaminoacetal, add concentrated sulfuric acid dropwise at 0 °C. The mixture is then stirred at room temperature or gently heated (e.g., 50-100 °C) for several hours.

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a cold sodium hydroxide solution.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or distillation to yield the isoquinoline.

Conclusion

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification, represent powerful and versatile tools for the synthesis of isoquinolines and their derivatives. While they all rely on an intramolecular electrophilic aromatic substitution as the key ring-forming step, they differ significantly in their starting materials, reaction conditions, and the nature of the initial product. A thorough understanding of the advantages and limitations of each method is crucial for the strategic design and successful execution of synthetic routes toward biologically active isoquinoline-containing target molecules. Recent advancements continue to expand the scope and improve the efficiency of these classical reactions, ensuring their continued relevance in modern organic synthesis.[22]

References

Side-by-side functional comparison of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of 1-Isoquinolin-1-ylmethanamine dihydrochloride and its derivatives, focusing on their potential therapeutic applications. Due to the limited availability of direct comparative studies, this document synthesizes data from various sources to offer a broader understanding of the structure-activity relationships within the isoquinoline scaffold. The information presented herein is intended to guide further research and development of this promising class of compounds.

Introduction to 1-Isoquinolin-1-ylmethanamine

1-Isoquinolin-1-ylmethanamine is a heterocyclic aromatic organic compound.[1] Its dihydrochloride salt enhances solubility, making it a valuable starting point for the synthesis of novel therapeutic agents.[2] The isoquinoline core is a key pharmacophore found in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and modulatory effects on central nervous system receptors.[3][4][5] This guide will focus on two key functional areas where isoquinoline derivatives have shown significant activity: dopamine receptor modulation and antimicrobial effects.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for 1-Isoquinolin-1-ylmethanamine and jego pochodne, compiled from various studies. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Dopamine Receptor Binding Affinity

Derivatives of the isoquinoline scaffold have been extensively investigated for their affinity to dopamine receptors, particularly the D1 and D2 subtypes, which are critical targets in the treatment of neurological and psychiatric disorders.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki in nM)Reference Study
This compound D1, D2Data not available in reviewed literature-
Dinapsoline (a tetrahydroisoquinoline derivative)D15.9[5]
Dinapsoline (a tetrahydroisoquinoline derivative)D231[5]
N-Methyl-hexahydrocyclopenta[ij]-isoquinoline derivative (3a)D2-like2.1[6]
N-Allyl-hexahydrocyclopenta[ij]-isoquinoline derivative (3c)D2-like4.3[6]
(E)-1-Styryl-tetrahydroisoquinoline derivative (2c)D2-like11.5[6]

Note: The derivatives listed are structurally related to the core isoquinoline scaffold but are not direct derivatives of 1-Isoquinolin-1-ylmethanamine.

Table 2: Antimicrobial Activity

Various isoquinoline derivatives have demonstrated potent antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference Study
This compound -Data not available in reviewed literature-
HSN584 (an alkynyl isoquinoline)Staphylococcus aureus2[4]
HSN739 (an alkynyl isoquinoline)Staphylococcus aureus4[4]
Pyrimido-isoquinolin-quinone derivative (Active)Methicillin-resistant S. aureus (MRSA)2-32[7]

Note: The derivatives listed are functionalized isoquinolines and not direct substitutions of 1-Isoquinolin-1-ylmethanamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited in this guide.

Dopamine Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound to dopamine receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Radioligand Binding Assay:

  • A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2 receptors) is used.[8][9]

  • The prepared membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (the "competitor").

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.[9]

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • A pure culture of the target bacterial strain is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving a dopamine receptor and a generalized experimental workflow for screening isoquinoline derivatives.

G Hypothetical Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates (leading to) Ligand Isoquinoline Derivative (Antagonist) Ligand->D2R Binds to

Caption: Hypothetical signaling pathway of a D2 receptor antagonist.

G Experimental Workflow for Screening Isoquinoline Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 1-Isoquinolin-1-ylmethanamine Dihydrochloride Derivatives Synthesis of Derivatives Start->Derivatives Purification Purification & Characterization Derivatives->Purification Primary_Screen Primary Screening (e.g., Receptor Binding) Purification->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (e.g., Functional Assays) Hit_ID->Secondary_Screen SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for isoquinoline derivative screening.

Conclusion

References

Pharmacological comparison of various isoquinoline alkaloids in the literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of four prominent isoquinoline alkaloids: Sanguinarine, Berberine, Noscapine, and Papaverine. The information presented is curated from peer-reviewed literature to facilitate objective evaluation and support further research and development.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families.[1][2] These compounds exhibit a wide range of pharmacological activities, making them a subject of significant interest in drug discovery and development.[3] This guide focuses on the comparative analysis of Sanguinarine, Berberine, Noscapine, and Papaverine, highlighting their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used to elucidate these properties.

Comparative Cytotoxicity

The cytotoxic potential of these four isoquinoline alkaloids has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. Sanguinarine generally demonstrates the highest cytotoxicity with lower IC50 values compared to Berberine, Noscapine, and Papaverine.[3][4] It is important to note that the cytotoxic effects are cell line-dependent.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
Sanguinarine HL-60Promyelocytic Leukemia0.37[3]
A549Non-small Cell Lung Cancer0.96[3]
H1975Non-small Cell Lung Cancer0.79[3]
A375Melanoma0.11 - 0.54 (as µg/mL)[3][5]
G361Melanoma0.11 - 0.54 (as µg/mL)[3][5]
SK-MEL-3Melanoma0.11 - 0.54 (as µg/mL)[3][5]
Berberine HT-29Colon Cancer>30[3]
Tca8113Oral Squamous Cell Carcinoma>30[3]
CNE2Nasopharyngeal Carcinoma>30[3]
HelaCervical CarcinomaNot explicitly stated[3]
MCF-7Breast CancerNanoparticles showed IC50 in µM range[3]
Noscapine MCF-7Breast Cancer45.8 - 59.3[6]
MDA-MB-231Breast Cancer45.8 - 59.3[6]
MCF-7 CSCsBreast Cancer Stem Cells10.37 ± 0.84 mM[7]
MDA-MB-231 CSCsBreast Cancer Stem Cells10.08 ± 1.98 mM[7]
Papaverine MCF-7 CSCsBreast Cancer Stem Cells1.80 ± 0.28 µg/ml[7]
MDA-MB-231 CSCsBreast Cancer Stem Cells48.22 ± 3.59 µg/ml[7]

Mechanisms of Action & Signaling Pathways

The distinct pharmacological effects of these alkaloids are a result of their interactions with different molecular targets and modulation of various signaling pathways.

Sanguinarine

Sanguinarine is a potent inhibitor of several pro-survival signaling pathways, contributing to its strong cytotoxic and anti-inflammatory effects.[3] It directly inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[8][9] Sanguinarine blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[8] Additionally, sanguinarine has been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways.[3]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Sanguinarine Sanguinarine Sanguinarine->IKK Inhibits Gene_Expression Gene_Expression NF-kB_n->Gene_Expression Promotes

Sanguinarine's Inhibition of the NF-κB Pathway.
Berberine

Berberine's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][10] Activated AMPK, in turn, inhibits anabolic pathways such as mTOR signaling and promotes catabolic processes like glycolysis.[3][11] This activation can occur independently of changes in the AMP/ATP ratio and may be mediated by reactive oxygen species (ROS).[12][13]

Berberine Berberine AMPK AMPK Berberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic_Pathways Promotes Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) mTOR->Anabolic_Pathways Promotes Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubules Microtubules Noscapine->Microtubules Alters Dynamics Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Muscle Relaxation) PKA->Downstream_Effects Mediates

References

Safety Operating Guide

Proper Disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride, a compound utilized in pharmaceutical research. Adherence to these procedures is critical for laboratory safety and environmental protection.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The table below summarizes key quantitative data for this compound.

PropertyValue
CAS Number 19382-38-8; 40615-08-5
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol [1]
Appearance White to off-white powder
Purity ≥97%[2]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed (Category 3). It is also associated with the following hazard and precautionary statements:

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container in accordance with local regulation.[1]

The signal word for this chemical is Danger .[1]

Step-by-Step Disposal Procedure

Proper disposal of this compound and its containers is crucial to prevent harm to human health and the environment. The following steps outline the recommended disposal protocol.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, spatulas, weighing paper), and personal protective equipment (PPE).

    • Segregate this waste from other laboratory waste streams. Do not mix it with non-hazardous waste.

  • Containerization:

    • Place all solid waste into a clearly labeled, sealed, and compatible waste container. The container should be robust and leak-proof.

    • For any solutions containing the compound, use a labeled, sealed, and appropriate liquid waste container.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound Waste".

    • Include the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • First Aid Measures:

    • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.[1]

    • In Case of Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Always have the Safety Data Sheet readily available for emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal start Start identify_waste Identify & Segregate Waste start->identify_waste Disposal Need Identified containerize Containerize in Labeled Sealed Container identify_waste->containerize label_waste Label with Chemical Name & Hazard Symbols containerize->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Company store_waste->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end Proper Disposal provide_sds->end

References

Personal protective equipment for handling 1-Isoquinolin-1-ylmethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Isoquinolin-1-ylmethanamine dihydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[3][4]
Skin Protection Wear chemical-resistant gloves (disposable nitrile gloves offer broad short-term protection).[3] A lab coat or chemical-resistant coveralls must be worn to cover as much skin as possible.[3][5] Closed-toe shoes are mandatory.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator is required.[3][4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is operational.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriately labeled containers for reactions and waste.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

2. Weighing and Transfer:

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the primary container tightly immediately after use.

3. In Solution:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Keep the solution covered to prevent the release of vapors.

4. Post-Handling:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as weighing paper, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any of this material down the drain.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A 1. Preparation - Conduct Risk Assessment - Verify Fume Hood & Eyewash/Shower - Assemble PPE & Materials B 2. Weighing & Transfer (in Fume Hood) - Use Antistatic Weighing Paper - Carefully Transfer Solid - Secure Primary Container A->B C 3. Dissolution - Slowly Add Solid to Solvent - Control Temperature if Exothermic - Keep Solution Covered B->C D 4. Post-Handling - Decontaminate Surfaces & Glassware - Proper Glove Removal - Wash Hands Thoroughly C->D E 5. Waste Collection - Segregate Solid & Liquid Waste - Use Labeled Hazardous Waste Containers D->E F 6. Disposal - Store Waste in Designated Area - Contact EHS for Pickup E->F

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.